Ipatasertib-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-3-amino-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c1-13-10-17(28)19-18(13)20(25-12-24-19)26-6-8-27(9-7-26)21(29)16(11-23)14-2-4-15(22)5-3-14/h2-5,12-13,16-17,28H,6-11,23H2,1H3/t13-,16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWGZLUCQAOQDJ-KBRIMQKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CN)C4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CN)C4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Ipatasertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipatasertib, also known as GDC-0068, is a potent and selective small molecule inhibitor of the protein kinase B (Akt) signaling pathway. As a crucial node in the PI3K/Akt/mTOR cascade, Akt is a key regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the synthesis and characterization of Ipatasertib, intended to support research and development efforts in oncology. The synthesis of Ipatasertib is a convergent process, relying on the strategic coupling of two key chiral intermediates: a trans-substituted cyclopentylpyrimidine core and a β2-amino acid derivative.
Ipatasertib: Key Characterization Data
A summary of the key physicochemical and pharmacological properties of Ipatasertib is provided below.
| Parameter | Value | Reference |
| Molecular Formula | C₂₄H₃₂ClN₅O₂ | [1] |
| Molecular Weight | 458.0 g/mol | [1] |
| Appearance | Off-white to pale pink solid | [2] |
| Solubility | Soluble in DMSO and ethanol | [2] |
| Purity | >98% (by HPLC) | [2] |
| NMR | Conforms to structure | |
| IC₅₀ Akt1 | 5 nM | |
| IC₅₀ Akt2 | 18 nM | |
| IC₅₀ Akt3 | 8 nM | |
| Mass Spectrum | Exact Mass: 457.2244530 Da |
Synthesis of Ipatasertib: A Convergent Approach
The manufacturing process for Ipatasertib is a convergent synthesis, which involves the separate synthesis of two complex chiral building blocks that are then coupled in the final steps. This strategy allows for greater efficiency and easier purification of intermediates. The two key intermediates are:
-
The Cyclopentylpyrimidine Core: A trans-substituted cyclopentylpyrimidine compound.
-
The β-Amino Acid Side Chain: A chiral α-aryl-β-amino acid derivative.
The overall synthetic workflow can be visualized as follows:
Experimental Protocols
Synthesis of the Cyclopentylpyrimidine Ketone Intermediate
The synthesis of the key cyclopentylpyrimidine ketone intermediate has been approached through various routes, with a notable method starting from (R)-(+)-pulegone. An alternative and more scalable approach involves the construction of a dihydroxypyrimidine followed by a Dieckmann cyclization to form the cyclopentane ring.
Asymmetric Reduction to the Cyclopentylpyrimidine Alcohol
A crucial step in the synthesis of the cyclopentylpyrimidine core is the highly diastereoselective enzymatic reduction of the ketone intermediate to the desired trans-alcohol. This is achieved using a ketoreductase (KRED) enzyme.
Synthesis of the β-Amino Acid Intermediate
The chiral β-amino acid side chain is synthesized via an asymmetric aminomethylation (Mannich) reaction. More recent, highly efficient methods also employ a ruthenium-catalyzed asymmetric hydrogenation of a vinylogous carbamic acid to produce the desired α-aryl-β-amino acid in high yield and enantioselectivity.
Final Coupling and Deprotection to Yield Ipatasertib
The final stage of the synthesis involves the coupling of the trans-substituted cyclopentylpyrimidine alcohol with the β-amino acid intermediate. This is followed by a deprotection step to yield the final Ipatasertib molecule, which is often isolated as a stable mono-hydrochloride salt.
Characterization Methods
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of Ipatasertib and its intermediates. A typical HPLC method for purity analysis would involve a C18 column with a gradient elution system of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). Validation of the HPLC method should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of Ipatasertib and its synthetic intermediates. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the successful formation of the desired product and the absence of impurities.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of Ipatasertib and its intermediates. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the chemical formula of the synthesized compound.
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
Ipatasertib is a highly selective, ATP-competitive inhibitor of all three isoforms of Akt (Akt1, Akt2, and Akt3). It exerts its anti-cancer effects by blocking the phosphorylation of downstream Akt substrates, thereby inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers.
The activation of the PI3K/Akt pathway is often initiated by the binding of growth factors to receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream substrates, leading to increased cell proliferation and survival. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2. Ipatasertib directly inhibits the kinase activity of Akt, thereby blocking these downstream effects.
References
Ipatasertib: An In-depth Technical Guide to a Pan-AKT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipatasertib, also known as GDC-0068, is a potent, orally bioavailable, and highly selective small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] As a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, AKT is a critical regulator of numerous cellular processes, including cell survival, proliferation, metabolism, and growth.[3][4] The dysregulation of the PI3K/AKT pathway is a frequent event in many human cancers, making AKT an attractive therapeutic target.[5]
This technical guide provides a comprehensive overview of Ipatasertib, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization. While the prompt specified "Ipatasertib-NH2," the widely researched and clinically evaluated compound is Ipatasertib. This guide will focus on the extensive data available for Ipatasertib.
Mechanism of Action
Ipatasertib functions as an ATP-competitive inhibitor. It selectively binds to the kinase domain of AKT, occupying the ATP-binding pocket. This action prevents the phosphorylation of downstream AKT substrates, thereby blocking the propagation of signals that promote cell growth and survival. By inhibiting all three AKT isoforms, Ipatasertib demonstrates broad activity against cancers with a hyperactivated PI3K/AKT pathway, which can result from genetic alterations such as PTEN loss or PIK3CA mutations.
Quantitative Data Summary
The efficacy of Ipatasertib has been quantified in numerous preclinical studies. The following tables summarize key data regarding its potency and activity in various contexts.
Table 1: In Vitro Potency of Ipatasertib Against AKT Isoforms
| Parameter | Value (nmol/L) | Notes |
| IC₅₀ (AKT1) | 5 | ATP-competitive inhibition of the isolated enzyme. |
| IC₅₀ (AKT2) | 18 | ATP-competitive inhibition of the isolated enzyme. |
| IC₅₀ (AKT3) | 8 | ATP-competitive inhibition of the isolated enzyme. |
Table 2: Ipatasertib Activity in Cancer Cell Lines
| Cell Line Context | Mean IC₅₀ (µmol/L) | Notes |
| Cancer cell lines with PTEN loss or PIK3CA mutations | 4.8 ± 0.56 | Significantly more sensitive to Ipatasertib. |
| Cancer cell lines without known PTEN/PIK3CA alterations | 8.4 ± 0.48 | Less sensitive compared to lines with pathway alterations. |
| HCT116 WT (Colon Cancer) | 10.58 | Demonstrates activity in a wild-type p53 background. |
| HCT116 p53-/- (Colon Cancer) | 9.149 | Suggests p53 status has minimal impact on Ipatasertib efficacy. |
| ARK1 (Serous Endometrial Cancer, PTEN wild type) | 6.62 | Effective in PTEN wild type endometrial cancer cells. |
| SPEC-2 (Serous Endometrial Cancer, PTEN null) | 2.05 | Increased sensitivity in PTEN null endometrial cancer cells. |
Table 3: Pharmacokinetic Parameters of Ipatasertib
| Parameter | Value | Condition |
| Time to Maximal Concentration (t_max) | ~1 hour | Following a single 400 mg oral dose. |
| Effective Half-life (t₁/₂) | ~24-45 hours | |
| Metabolism | Extensively by CYP3A4 | Major active metabolite is M1 (G-037720). |
| Drug-Drug Interaction | Increased exposure with CYP3A inhibitors | Co-administration with palbociclib (a weak CYP3A inhibitor) increased Ipatasertib AUC by 68%. |
Signaling Pathway and Experimental Workflow Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Molecular target: pan-AKT in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Preclinical Profile of Ipatasertib: A Technical Guide to a Novel AKT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through genetic alterations such as mutations in PIK3CA or the loss of the tumor suppressor PTEN, is a frequent event in human cancers, leading to uncontrolled cell growth and therapeutic resistance.[1][2] As the central node of this pathway, the serine/threonine kinase AKT (also known as Protein Kinase B) has emerged as a highly attractive target for cancer therapy.[1][2]
Ipatasertib (also known as GDC-0068) is a potent, orally bioavailable, and highly selective small-molecule inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3). Discovered by Genentech in collaboration with Array Biopharma, Ipatasertib was developed through the screening and optimization of a series of 6,7-dihydro-5H-cyclopenta[d]pyrimidine compounds. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical evaluation of Ipatasertib as a potential anti-cancer agent.
Mechanism of Action
Ipatasertib is an ATP-competitive inhibitor that selectively binds to the active, phosphorylated conformation of AKT (pAKT). In a typical signaling cascade, the binding of growth factors to Receptor Tyrosine Kinases (RTKs) activates PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is phosphorylated and activated by upstream kinases.
Activated AKT then proceeds to phosphorylate a host of downstream substrates, promoting cell survival and proliferation. Ipatasertib exerts its inhibitory effect by occupying the ATP-binding pocket within the kinase domain of active AKT, thereby preventing the phosphorylation of its downstream targets and effectively halting the signaling cascade. This targeted approach allows Ipatasertib to be particularly effective in tumors with a hyperactivated PI3K/AKT pathway.
References
The Structure-Activity Relationship of Ipatasertib-NH2: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Core Moiety and its Impact on AKT Kinase Inhibition
Ipatasertib (GDC-0068), a potent and selective ATP-competitive pan-inhibitor of the AKT kinase family, has been a focal point in the development of targeted cancer therapies. Its core structure, a 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold, serves as a versatile platform for synthetic modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Ipatasertib, with a particular focus on analogs incorporating a primary amine functionality (Ipatasertib-NH2), a common modification in medicinal chemistry to explore new interaction points and improve drug-like properties.
Quantitative Structure-Activity Relationship (SAR) Data
The inhibitory potency of Ipatasertib and its analogs against the three AKT isoforms (AKT1, AKT2, and AKT3) is a critical determinant of their therapeutic potential. The following tables summarize the available quantitative data, including half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd), for Ipatasertib and a representative amine-containing analog.
Table 1: In Vitro Inhibitory Potency of Ipatasertib against AKT Isoforms
| Compound | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) |
| Ipatasertib (GDC-0068) | 5 | 18 | 8 |
Data sourced from cell-free kinase assays. A lower value indicates higher potency.
Table 2: Binding Affinity (Kd) of an this compound Analog
| Compound | Target | Kd (nM) |
| GDC-0068-NH2 Intermediate | AKT1 | High Affinity |
Kd determinations were performed in a competitive binding assay. While a specific numerical value is not publicly available, the data indicates a high-affinity interaction.
Core Structure and Amine Modification
The foundational structure of Ipatasertib is the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core. The term "this compound" refers to analogs where a primary amine group has been introduced, typically in the solvent-exposed region of the molecule when bound to the AKT kinase. This modification is strategically placed to explore potential new hydrogen bonding interactions or to serve as a handle for further chemical elaboration.
Caption: Core structure of Ipatasertib and the position of the -NH2 modification.
The PI3K/AKT/mTOR Signaling Pathway and Ipatasertib's Mechanism of Action
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common occurrence in many cancers, making it a prime target for therapeutic intervention.[1] Ipatasertib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of AKT and preventing the phosphorylation of its downstream substrates.[2] This inhibition effectively blocks the signaling cascade, leading to reduced cancer cell viability and proliferation.[2]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Ipatasertib.
Experimental Protocols
Synthesis of an this compound Intermediate
The following is a general procedure for the synthesis of a key intermediate for GDC-0068-based compounds that incorporates a primary amine.
Scheme 1: Synthesis of GDC-0068 Amine Intermediate
-
Amide Coupling: To a solution of the carboxylic acid precursor in a suitable solvent (e.g., DMSO), add a coupling agent (e.g., EDCI), an activating agent (e.g., HOAt), and a non-nucleophilic base (e.g., NMM). Stir the mixture at room temperature.
-
Addition of Amine: Add the desired amine linker to the reaction mixture and continue stirring at room temperature for several hours.
-
Deprotection: If the amine linker is protected (e.g., with a Boc group), remove the protecting group using standard conditions (e.g., TFA in DCM).
-
Purification: Purify the final product using an appropriate chromatographic technique (e.g., column chromatography).
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant AKT1, AKT2, and AKT3 enzymes
-
AKT substrate peptide
-
ATP
-
This compound analog
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound analog in DMSO.
-
Kinase Reaction:
-
Add the kinase, substrate, and ATP to the wells of a 384-well plate.
-
Add the serially diluted compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound analog. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow
The evaluation of this compound analogs typically follows a structured workflow, from initial synthesis to in-depth biological characterization.
Caption: A generalized experimental workflow for the evaluation of this compound analogs.
Conclusion
The exploration of the structure-activity relationship of Ipatasertib, particularly through the introduction of primary amine functionalities, represents a promising avenue for the development of next-generation AKT inhibitors. The data and protocols presented in this guide provide a foundational framework for researchers and drug development professionals to design, synthesize, and evaluate novel Ipatasertib analogs with improved therapeutic profiles. Further investigation into the SAR of these amine-containing derivatives, with a focus on generating comprehensive quantitative data, will be crucial in advancing these compounds toward clinical applications.
References
In Vitro Evaluation of Ipatasertib-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro evaluation of Ipatasertib-NH2, a derivative of the potent pan-Akt inhibitor Ipatasertib (also known as GDC-0068). This compound serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of target proteins. This guide will cover the mechanism of action, summarize key in vitro data, and provide detailed experimental protocols relevant to the evaluation of both Ipatasertib and its derivatives.
Introduction: From Ipatasertib to this compound and PROTACs
Ipatasertib is a highly selective, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3)[1][2][3][4]. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making Akt a key therapeutic target[1]. Ipatasertib has demonstrated anti-tumor activity in various preclinical models and has been evaluated in clinical trials.
This compound is a modified form of Ipatasertib that incorporates a primary amine group (-NH2). This functional group serves as a chemical handle to link Ipatasertib to other molecules. In the context of this guide, this compound is the Akt-binding component of the PROTAC INY-03-041.
PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein (in this case, this compound binds to Akt), and the other ligand recruits an E3 ubiquitin ligase (in INY-03-041, a lenalidomide-based ligand recruits Cereblon). This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.
Mechanism of Action
Ipatasertib: Inhibition of the PI3K/Akt Signaling Pathway
Ipatasertib functions by binding to the ATP-binding pocket of Akt, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways that control cell proliferation, survival, and metabolism.
This compound in INY-03-041: PROTAC-Mediated Akt Degradation
The PROTAC INY-03-041 utilizes this compound to bind to Akt. The other end of the PROTAC recruits the E3 ligase Cereblon (CRBN). This forms a ternary complex (Akt-INY-03-041-CRBN), leading to the ubiquitination of Akt and its subsequent degradation by the proteasome.
Quantitative Data Summary
The following tables summarize the in vitro activity of Ipatasertib (GDC-0068) and the this compound-containing PROTAC, INY-03-041.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Ipatasertib (GDC-0068) | Akt1 | 5 | Cell-free | |
| Akt2 | 18 | Cell-free | ||
| Akt3 | 8 | Cell-free | ||
| INY-03-041 | Akt1 | 2.0 | Not Specified | |
| Akt2 | 6.8 | Not Specified | ||
| Akt3 | 3.5 | Not Specified |
Table 2: In Vitro Cellular Effects
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
| Ipatasertib (GDC-0068) | LNCaP, PC3, BT474M1 | PRAS40 Phosphorylation | Inhibition | IC50: 157-208 nM | |
| Multiple Cancer Cell Lines | Cell Viability | Inhibition | Varies | ||
| Endometrial Cancer Cells | Apoptosis | Induction | Dose-dependent | ||
| Endometrial Cancer Cells | Cell Cycle | G1 Arrest | Dose-dependent | ||
| INY-03-041 | MDA-MB-468 | Akt Degradation | Potent degradation of all 3 isoforms | 100-250 nM | |
| MDA-MB-468, HCC1937 | Cell Proliferation | Enhanced anti-proliferative effects compared to Ipatasertib | Not Specified | ||
| T47D | Akt Degradation | Potent degradation of all 3 isoforms | 250 nM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of a compound on cell proliferation and viability.
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Ipatasertib or INY-03-041) and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Objective: To detect and quantify the levels of specific proteins (e.g., total Akt, phosphorylated Akt, and downstream effectors) in cell lysates.
Methodology:
-
Culture and treat cells with the test compound for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by heating with Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the protein bands using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
In a multi-well plate, combine the purified active kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Add a range of concentrations of the inhibitor (e.g., Ipatasertib).
-
Incubate the reaction mixture at an optimal temperature for a specific time to allow for the kinase reaction to proceed.
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using radiolabeled ATP ([γ-32P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescent assay: Using a system where the amount of ATP remaining after the reaction is converted into a luminescent signal.
-
Fluorescence-based assay: Using a fluorescently labeled substrate or antibody to detect phosphorylation.
-
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The in vitro evaluation of this compound is intrinsically linked to its role as the Akt-binding component of the PROTAC INY-03-041. While this compound itself is an Akt inhibitor, its primary utility in recent research has been demonstrated within the context of this PROTAC, which induces the degradation of Akt. The in vitro data for INY-03-041 showcases the potential of this approach, with potent and sustained degradation of all three Akt isoforms and enhanced anti-proliferative effects compared to the parent inhibitor, Ipatasertib. The experimental protocols detailed in this guide provide a foundation for the continued investigation of Ipatasertib derivatives and other PROTACs targeting the PI3K/Akt signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and preclinical pharmacology of a selective ATP-competitive Akt inhibitor (GDC-0068) for the treatment of human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Screening of Ipatasertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available preclinical data regarding the toxicity of Ipatasertib. The term "Ipatasertib-NH2" did not yield specific results; therefore, this guide focuses on the parent compound, Ipatasertib (GDC-0068). The information herein is intended for research and informational purposes only and does not constitute medical advice.
Introduction
Ipatasertib is an orally bioavailable, potent, and highly selective small-molecule inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3)[1][2]. As a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, Akt is a critical regulator of cellular processes such as proliferation, survival, and metabolism[3][4][5]. Dysregulation of this pathway is a frequent event in many human cancers, making Akt a compelling therapeutic target. Ipatasertib functions as an ATP-competitive inhibitor, binding to the kinase domain of Akt and preventing its catalytic activity. This guide provides a technical overview of the preliminary toxicity profile of Ipatasertib, summarizing available data and outlining relevant experimental methodologies.
Mechanism of Action: PI3K/Akt Signaling Pathway
Ipatasertib targets the PI3K/Akt/mTOR pathway, which is crucial for regulating the cell cycle, and is implicated in cancer and longevity. The pathway is activated by various stimuli, including growth factors and insulin. Upon activation, PI3K phosphorylates and activates Akt. Activated Akt then influences a number of downstream targets to promote cell growth, proliferation, and survival. Ipatasertib inhibits Akt, thereby blocking these downstream effects and reducing cancer cell growth and proliferation. The pathway is naturally regulated by the tumor suppressor PTEN, which is often mutated or lost in cancer cells.
Caption: PI3K/Akt signaling pathway and the inhibitory action of Ipatasertib.
In Vitro Toxicity Screening
Detailed quantitative data from standardized in vitro toxicity assays for Ipatasertib are not widely available in the public domain. However, preclinical studies have demonstrated its anti-proliferative activity across various cancer cell lines. For instance, in serous endometrial cancer cell lines, Ipatasertib was shown to inhibit cell proliferation and migration, and induce apoptosis.
Summary of In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| ARK1 | Serous Endometrial Cancer | Cell Proliferation Assay | Inhibition of proliferation | Dose-dependent inhibition | |
| SPEC-2 | Serous Endometrial Cancer | Cell Proliferation Assay | Inhibition of proliferation | Dose-dependent inhibition | |
| Various | Breast, Gastric, Prostate Cancer | Not Specified | Anti-proliferative activity | Demonstrated efficacy |
Experimental Protocols
While specific protocols for Ipatasertib toxicity screening are not detailed in the available literature, standard methodologies for in vitro toxicity assessment are outlined below.
A common approach to assess the cytotoxic potential of a compound is to measure cell viability after treatment.
Workflow for a Typical Cell Viability Assay (e.g., MTT Assay):
Caption: Workflow for determining IC50 using an MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Ipatasertib. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Addition: Add a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted to a colored formazan product by metabolically active cells.
-
Measurement: After an appropriate incubation period with the reagent, solubilize the formazan crystals and measure the absorbance using a microplate reader.
-
Data Analysis: Plot the absorbance values against the drug concentrations to determine the half-maximal inhibitory concentration (IC50).
Other relevant in vitro assays include neutral red uptake, which assesses lysosomal integrity, and the calcein-AM assay for plasma membrane integrity.
To evaluate the potential of a compound to induce DNA damage, a micronucleus test can be performed. This assay detects chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
Early assessment of potential liver and heart toxicity is crucial. In vitro models using primary human hepatocytes or cardiomyocytes, or induced pluripotent stem cell (iPSC)-derived models, can provide valuable insights into potential liabilities.
In Vivo Toxicity Screening
Publicly available data on the in vivo toxicity of Ipatasertib is limited. However, some studies in mouse models of various cancers have reported that Ipatasertib was well-tolerated at therapeutic doses, with no significant toxicity or changes in body weight observed compared to control groups.
Summary of In Vivo Findings
| Animal Model | Cancer Type | Dosing | Observation | Reference |
| Mouse | Endometrial Cancer | 50 mg/kg, oral gavage, daily for 4 weeks | Well-tolerated, no significant toxicity or body weight changes |
Experimental Protocols
A standard acute in vivo toxicity study would involve the following steps.
Workflow for a Typical Acute In Vivo Toxicity Study:
Caption: Workflow for an acute in vivo toxicity study.
Protocol:
-
Animal Acclimatization: Acclimatize healthy, young adult animals (e.g., mice or rats) to the laboratory conditions.
-
Dose Administration: Administer Ipatasertib via a clinically relevant route (e.g., oral gavage) at a range of doses to different groups of animals. A control group should receive the vehicle only.
-
Clinical Observation: Monitor the animals for signs of toxicity, morbidity, and mortality at regular intervals for a specified period (e.g., 14 or 21 days).
-
Body Weight and Food/Water Intake: Record the body weight of each animal before dosing and periodically throughout the study. Monitor food and water consumption.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood samples for analysis of hematological and biochemical parameters to assess organ function.
-
Pathology: Perform a gross necropsy on all animals. Collect and preserve major organs and tissues for histopathological examination to identify any treatment-related changes.
-
Data Analysis: Analyze the data to determine the median lethal dose (LD50) and identify any target organs of toxicity.
Conclusion
The available preclinical data suggests that Ipatasertib is an active inhibitor of the PI3K/Akt pathway with anti-proliferative effects in various cancer models. While in vivo studies in mice have indicated good tolerability at therapeutic doses, a comprehensive public dataset on the formal in vitro and in vivo toxicity screening of Ipatasertib is lacking. Further investigation and publication of detailed toxicity studies are necessary to fully characterize the safety profile of this compound for continued drug development. The experimental protocols outlined in this guide provide a framework for conducting such essential toxicity assessments.
References
- 1. benchchem.com [benchchem.com]
- 2. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
Ipatasertib's Impact on Cancer Cell Proliferation: A Technical Guide
An In-depth Examination of the Pan-AKT Inhibitor Ipatasertib (GDC-0068) and its Anti-neoplastic Effects
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document focuses on Ipatasertib (also known as GDC-0068). The query specified "Ipatasertib-NH2," however, extensive literature searches did not yield a compound with this specific designation. It is presumed that the query refers to Ipatasertib, which contains an amine functional group. All data and protocols herein pertain to Ipatasertib.
Introduction
Ipatasertib (GDC-0068) is a potent, orally bioavailable, and highly selective small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (also known as Protein Kinase B): AKT1, AKT2, and AKT3.[1][2] The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a fundamental regulator of critical cellular functions, including cell growth, proliferation, survival, and metabolism.[1][3] Dysregulation and hyperactivation of this pathway are hallmarks of numerous human cancers, often correlated with tumor progression and resistance to therapy.[4]
Ipatasertib is an ATP-competitive inhibitor that preferentially binds to the active, phosphorylated form of AKT, thereby blocking its kinase activity and preventing the phosphorylation of its numerous downstream substrates. This action leads to the inhibition of tumor cell proliferation, a halt in cell cycle progression, and the induction of apoptosis (programmed cell death). Preclinical and clinical studies have demonstrated Ipatasertib's anti-tumorigenic effects across a range of cancer types, particularly those with genetic alterations that activate the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations.
This technical guide provides a comprehensive overview of Ipatasertib's effects on cancer cell proliferation, detailed experimental protocols for its evaluation, and a summary of its quantitative impact on various cancer cell lines.
Mechanism of Action: The PI3K/AKT Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that transmits signals from receptor tyrosine kinases (RTKs) to downstream effectors, regulating cellular homeostasis. The pathway is initiated by the activation of RTKs by growth factors, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated and fully activated by PDK1 and mTORC2.
Activated AKT then phosphorylates a multitude of downstream proteins that control cell cycle progression (e.g., by downregulating p21 and p27 and phosphorylating GSK3β), cell survival (e.g., by inhibiting Bad and activating NF-κB), and protein synthesis (e.g., through mTORC1 and its substrate S6 kinase).
Ipatasertib exerts its effect by directly inhibiting the kinase activity of all three AKT isoforms, thereby blocking these downstream signaling events and suppressing cancer cell proliferation and survival.
Quantitative Effects on Cancer Cell Proliferation
Ipatasertib has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), is particularly pronounced in cell lines harboring genetic alterations that lead to AKT pathway activation.
IC50 Values of Ipatasertib in Various Cancer Cell Lines
The following table summarizes the IC50 values of Ipatasertib after 72-hour treatment in different cancer cell lines, as determined by cell viability assays such as the MTT assay.
| Cell Line | Cancer Type | PTEN Status | PIK3CA Status | IC50 (µM) | Reference(s) |
| ARK1 | Uterine Serous Carcinoma | Wild Type | Not Specified | 6.62 | |
| SPEC-2 | Uterine Serous Carcinoma | Null | Not Specified | 2.05 | |
| HEC-1A | Endometrial Cancer | Not Specified | Not Specified | 4.65 | |
| ECC-1 | Endometrial Cancer | Not Specified | Not Specified | 2.92 | |
| LNCaP | Prostate Cancer | Deficient | Not Specified | 0.157 | |
| PC3 | Prostate Cancer | Deficient | Not Specified | 0.197 | |
| BT474M1 | Breast Cancer | Not Specified | Not Specified | 0.208* | |
| Panel Average | Various Cancers | Loss | Mutation | 4.8 (mean) | |
| Panel Average | Various Cancers | Wild Type | Wild Type | 8.4 (mean) | |
| Note: These values represent the IC50 for inhibition of PRAS40 phosphorylation, a direct downstream target of AKT, not cell viability. |
Effects of Ipatasertib on Cell Cycle Progression
Ipatasertib induces cell cycle arrest, primarily at the G1 or G2/M phase, depending on the cancer cell type. This arrest is a direct consequence of AKT inhibition, which affects the expression and activity of key cell cycle regulatory proteins.
| Cell Line | Cancer Type | Treatment | Effect on Cell Cycle | Reference(s) |
| ARK1 | Uterine Serous Carcinoma | 25 µM Ipatasertib (30h) | G1 arrest (proportion of cells in G1 increased from ~50% to ~58%) | |
| SPEC-2 | Uterine Serous Carcinoma | 25 µM Ipatasertib (30h) | G2 arrest (proportion of cells in G2 increased from ~15% to ~23%) | |
| HEC-1A | Endometrial Cancer | 10 µM Ipatasertib (36h) | G1 arrest (17.8% increase in G1 phase cells) | |
| ECC-1 | Endometrial Cancer | 10 µM Ipatasertib (36h) | G1 arrest (19.4% increase in G1 phase cells) |
Experimental Protocols
Reproducible and robust experimental design is critical for evaluating the effects of kinase inhibitors. This section provides detailed protocols for key in vitro assays used to characterize the activity of Ipatasertib.
Cell Proliferation Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
References
Methodological & Application
Application Notes and Protocols: Ipatasertib-NH2 for In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ipatasertib (also known as GDC-0068) is a potent, orally bioavailable, and highly selective small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] As a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, AKT is a critical regulator of cell proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a frequent event in many human cancers, making AKT an attractive therapeutic target.[3] Ipatasertib functions as an ATP-competitive inhibitor, binding to the active, phosphorylated conformation of AKT (pAKT) and preventing the phosphorylation of its downstream substrates.
This document provides detailed protocols for the in vitro use of Ipatasertib-NH2. It is important to note that this compound (GDC-0068-NH2) is a derivative of Ipatasertib, featuring an amine group that makes it suitable as a ligand for developing Proteolysis Targeting Chimeras (PROTACs). The protocols and data presented here are primarily based on the extensive research conducted with the parent compound, Ipatasertib, and are expected to be directly applicable for studying the AKT-inhibitory effects of this compound.
Mechanism of Action
The PI3K/AKT/mTOR pathway is a critical intracellular cascade initiated by the activation of Receptor Tyrosine Kinases (RTKs). This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell growth, proliferation, and survival. Ipatasertib selectively binds to the ATP-binding pocket of activated AKT, inhibiting its kinase activity and blocking downstream signaling. This leads to decreased cancer cell proliferation and the induction of apoptosis.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Ipatasertib.
Quantitative Data Summary
The following tables summarize key quantitative data for Ipatasertib from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of Ipatasertib
| Target/Assay | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Kinase Activity | |||
| Akt1 | Cell-free | 5 nM | |
| Akt2 | Cell-free | 18 nM | |
| Akt3 | Cell-free | 8 nM | |
| Pathway Inhibition | |||
| pPRAS40 (S246) | LNCaP | 157 nM | |
| pPRAS40 (S246) | PC3 | 197 nM | |
| pPRAS40 (S246) | BT474M1 | 208 nM | |
| Cell Viability | |||
| ARK1 (Uterine Serous Carcinoma) | 6.62 µM (72h) |
| | SPEC-2 (Uterine Serous Carcinoma) | 2.05 µM (72h) | |
Table 2: Recommended Working Concentrations for In Vitro Assays
| Assay Type | Cell Line | Concentration | Incubation Time | Reference |
|---|---|---|---|---|
| Growth Inhibition | HCC70 | 1 µM | 5 days | |
| Functional Assay (HER3 abundance) | HCC70, MDA-MB-468 | 1 µM | 24 hours | |
| Colony Formation Inhibition | ARK1, SPEC-2 | Up to 25 µM | 24 hours | |
| Cell Cycle Arrest | ARK1, SPEC-2 | Up to 25 µM | 30 hours |
| Combination Synergy Study | ARK1, SPEC-2 | 0.5 µM (with 0.1 nM Paclitaxel) | 72 hours | |
Experimental Protocols
Materials and Reagents
-
This compound (MedChemExpress, Cat. No.: HY-130988 or equivalent)
-
Dimethyl sulfoxide (DMSO), anhydrous (e.g., Sigma-Aldrich)
-
Cancer cell lines of interest (e.g., ARK1, SPEC-2, HEC-1A)
-
Complete cell culture medium (e.g., DMEM/F12 with 5-10% FBS, L-glutamine, penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Reagents for specific assays (MTT, RIPA buffer, protease/phosphatase inhibitors, primary/secondary antibodies, etc.)
Stock Solution Preparation and Storage
Proper preparation and storage of this compound are critical for experimental reproducibility.
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving this compound in fresh, anhydrous DMSO. Sonication may be required to fully dissolve the compound.
-
Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare working dilutions by serially diluting the stock in complete culture medium.
-
Troubleshooting Precipitation: Ipatasertib has low aqueous solubility. To avoid precipitation ("crashing out") when adding the DMSO stock to aqueous media:
-
Pre-warm the culture medium to 37°C.
-
Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Ensure the final concentration of DMSO in the culture medium is kept below 0.5%, and ideally below 0.1%, to avoid solvent toxicity.
-
Caption: A generalized workflow for evaluating this compound in cell culture.
Protocol: Cell Viability (MTT) Assay
This protocol is adapted from methodologies used to evaluate Ipatasertib's effect on cancer cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 575 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.
Protocol: Western Blot for Pathway Modulation
This protocol allows for the assessment of this compound's effect on AKT signaling.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation at 4°C. Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AKT (Ser473), total AKT, phospho-S6, total S6, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Protocol: Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Culture the cells for an extended period (e.g., 10-14 days), replacing the medium every 2-3 days, until visible colonies are formed.
-
Staining and Counting:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells) in each well.
-
-
Analysis: Calculate the plating efficiency and survival fraction relative to the vehicle-treated control.
References
Application Notes and Protocols for Ipatasertib-NH2 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipatasertib, also known as GDC-0068, is a potent and selective oral inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] As a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, AKT is a critical regulator of cell proliferation, survival, and metabolism.[1][3] Dysregulation of this pathway is a frequent event in many human cancers, making AKT an attractive therapeutic target.[4] Ipatasertib functions as an ATP-competitive inhibitor, binding to the kinase domain of AKT and preventing its catalytic activity, which leads to the inhibition of downstream signaling, reduced cell growth, and induction of apoptosis.
Preclinical studies in xenograft models are crucial for evaluating the in vivo efficacy and pharmacodynamics of Ipatasertib. These models have demonstrated that Ipatasertib's anti-tumor activity is particularly pronounced in tumors with alterations in the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations. This document provides detailed application notes and protocols for the use of Ipatasertib in xenograft models, including data presentation and visualization of key pathways and workflows.
Mechanism of Action: The PI3K/AKT Signaling Pathway
The PI3K/AKT signaling pathway is activated by various growth factors and cytokines. Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival, proliferation, and growth. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3. Ipatasertib inhibits AKT, thereby blocking these downstream effects.
Quantitative Data Summary
The efficacy of Ipatasertib in xenograft models is often evaluated by measuring Tumor Growth Inhibition (TGI). The following tables summarize representative quantitative data from preclinical studies.
Table 1: Ipatasertib Monotherapy in Xenograft Models with Defined PTEN Status
| Xenograft Model | Cancer Type | PTEN Status | Ipatasertib Dose (mg/kg, daily) | % TGI (Day 21) |
| LNCaP | Prostate Cancer | Null | 100 | >90% |
| U87MG | Glioblastoma | Null | 100 | >90% |
| NCI-H2122 | Lung Cancer | Wildtype | 100 | Not specified |
Table 2: Ipatasertib in Combination Therapy Xenograft Models
| Xenograft Model | Cancer Type | Combination Agent | Ipatasertib Dose (mg/kg) | Combination Agent Dose (mg/kg) | Outcome |
| TMA-027 (PDX) | Castrate-Resistant Prostate Cancer | Palbociclib | 50 | 50 | Significant delayed tumor growth vs. single agents |
| Transgenic Mouse | Endometrial Cancer | Paclitaxel | 50 (daily) | 10 (weekly) | Significantly increased anti-tumor efficacy vs. single agents |
| 171881-019-R (PDX) | Breast Carcinoma | Selumetinib | 60 (twice daily) | 20 | Tumor control during treatment period |
Experimental Protocols
A standardized protocol for evaluating Ipatasertib in a xenograft model is detailed below. This can be adapted based on the specific cell line or patient-derived xenograft (PDX) model.
Materials
-
Animal Models: Female athymic nude mice or NOD/SCID mice, 6-8 weeks old.
-
Cell Lines/Tissues: Cancer cell lines with known PI3K/AKT pathway status (e.g., PTEN-null LNCaP or U87MG cells) or patient-derived tumor tissue.
-
Ipatasertib-NH2: For formulation.
-
Vehicle Control: An appropriate vehicle for Ipatasertib, such as 0.5% methylcellulose.
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Matrigel or Cultrex BME: To support tumor cell implantation and growth.
-
Equipment: Calipers, animal balance, sterile surgical tools, syringes, needles.
Experimental Workflow Diagram
Detailed Methodology
-
Cell Line and Culture/PDX Preparation:
-
Culture chosen cancer cell lines in appropriate media and conditions.
-
For PDX models, fresh tumor tissue should be processed promptly. Mince the tissue into small fragments (1-3 mm³).
-
-
Tumor Implantation:
-
For cell line-derived xenografts (CDX), harvest cells during the logarithmic growth phase. Resuspend 5 x 10⁶ cells in a 1:1 mixture of sterile media/PBS and Matrigel or Cultrex BME.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse.
-
For PDX models, implant a small tumor fragment subcutaneously.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare Ipatasertib in the appropriate vehicle.
-
Administer Ipatasertib orally (e.g., via oral gavage) once daily at the desired dose (e.g., 50-100 mg/kg).
-
The control group should receive the vehicle solution on the same schedule.
-
For combination studies, administer the second agent according to its established protocol.
-
-
Efficacy and Tolerability Assessment:
-
Continue to measure tumor volumes and mouse body weights 2-3 times weekly.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.
-
Monitor for signs of toxicity. A common endpoint is a body weight loss exceeding 20%.
-
-
Endpoint and Pharmacodynamic (PD) Analysis:
-
Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for pharmacodynamic analysis, such as Western blotting, to assess the inhibition of the PI3K/AKT pathway. Key biomarkers include the phosphorylation levels of AKT (p-AKT) and downstream targets like S6 ribosomal protein (p-S6).
-
Conclusion
Ipatasertib has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models, particularly in those with a dysregulated PI3K/AKT/mTOR signaling pathway. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust in vivo studies to further investigate the therapeutic potential of Ipatasertib. The enhanced efficacy observed in PTEN-null models underscores the importance of biomarker-driven strategies in the clinical development of this agent.
References
Application Notes and Protocols for Ipatasertib (GDC-0068) in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the in vivo use of Ipatasertib (also known as GDC-0068), a potent and selective pan-Akt inhibitor, in various animal models of cancer. Ipatasertib is an ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3)[1]. As a central node in the PI3K/Akt/mTOR signaling pathway, Akt is frequently dysregulated in cancer, playing a crucial role in cell proliferation, survival, and metabolism[1]. These application notes detail the mechanism of action, recommended dosing and administration protocols, and expected pharmacodynamic and anti-tumor effects based on preclinical data.
Mechanism of Action
Ipatasertib binds to the ATP-binding pocket of Akt, preventing its phosphorylation and activation, which leads to the inhibition of downstream signaling[1]. This results in decreased phosphorylation of key Akt substrates such as PRAS40 and S6 ribosomal protein, ultimately leading to cell cycle arrest and apoptosis in cancer cells with an activated PI3K/Akt pathway[1][2]. Preclinical studies have shown that markers of Akt activation, including high basal phospho-Akt levels, PTEN loss, and PIK3CA mutations, correlate with sensitivity to Ipatasertib.
Quantitative Data Summary
The following tables summarize pharmacokinetic, pharmacodynamic, and efficacy data for Ipatasertib in animal models from various preclinical studies.
Table 1: Pharmacokinetic Parameters of Ipatasertib in Animal Models
| Animal Strain | Dose (mg/kg) | Administration Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|---|
| Nude Mice | 100 | Oral Gavage | ~10 | ~2 | ~60 | N/A |
| Dogs | N/A | Oral / Intravenous | N/A | N/A | N/A | 19.3 | |
Note: Approximate values for mice were extrapolated from graphical data.
Table 2: In Vivo Efficacy of Ipatasertib in Mouse Xenograft Models
| Mouse Model | Cancer Type | Ipatasertib Dose (mg/kg) & Schedule | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
|---|---|---|---|---|---|
| LNCaP Xenograft | Prostate Cancer | 100, Daily (PO) | 21 days | >100 (Regression) | |
| HGC-27 Xenograft | Gastric Cancer | 100, Daily (PO) | 21 days | ~90 | |
| MCF7-neo/HER2 Xenograft | Breast Cancer | 100, Daily (PO) | 21 days | ~80 | |
| TOV-21G.x1 Xenograft | Ovarian Cancer | 100, Daily (PO) | 21 days | >100 (Regression) |
| HCT116 Xenograft | Colorectal Cancer | 30, Daily (PO) | 15 days | Significant growth inhibition | |
Table 3: Pharmacodynamic Response to Ipatasertib in Mouse Xenograft Models
| Mouse Model | Ipatasertib Dose (mg/kg) | Time Point | Biomarker | Change | Reference |
|---|---|---|---|---|---|
| MCF7-neo/HER2 | 12.5, 50, 100 (Single Dose) | 0.5 - 24 h | pAktS473, pPRAS40, pS6 | Dose-dependent decrease | |
| TOV-21G.x1 | 12.5, 25, 50 (Single Dose) | 1 - 24 h | pPRAS40 | Dose-dependent decrease |
| LNCaP | 12.5, 25, 50, 100 (Single Dose) | 4 h | pPRAS40, pGSK3b, pS6 | Dose-dependent decrease | |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the in vivo administration of Ipatasertib.
Preparation of Ipatasertib Formulation for Oral Administration
A commonly used vehicle for oral administration of Ipatasertib in animal studies is 0.5% methylcellulose / 0.2% Tween-80 (MCT).
Materials:
-
Ipatasertib (GDC-0068) powder
-
Methylcellulose
-
Tween-80
-
Sterile water for injection
Protocol:
-
Prepare the Vehicle:
-
To prepare a 0.5% methylcellulose solution, slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously to prevent clumping. Heat or sonicate as needed to fully dissolve.
-
Add 0.2 mL of Tween-80 to the methylcellulose solution and mix thoroughly. The resulting solution is the MCT vehicle.
-
-
Calculate Required Amount: Determine the total volume of dosing solution needed based on the number of animals, their average weight, the dose (e.g., 100 mg/kg), and the dosing volume (e.g., 10 mL/kg).
-
Prepare Ipatasertib Suspension:
-
Weigh the required amount of Ipatasertib powder.
-
In a sterile container, add a small amount of the MCT vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
Store the suspension at 4°C and ensure it is thoroughly resuspended before each use.
-
Animal Handling and Dosing Procedure (Oral Gavage)
Oral gavage is the preferred method for precise oral dosing in mice and rats.
Materials:
-
Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats).
-
Syringes (1 mL or 3 mL).
-
Prepared Ipatasertib suspension.
Protocol:
-
Animal Restraint: Manually restrain the mouse or rat firmly, ensuring control of the head and neck to prevent movement.
-
Measure and Fill Syringe: Resuspend the Ipatasertib formulation and draw the calculated volume into the syringe. Ensure there are no air bubbles.
-
Gavage Procedure:
-
Gently insert the gavage needle into the side of the animal's mouth, guiding it over the tongue towards the esophagus.
-
Allow the animal to swallow the tip of the needle. Advance the needle gently and steadily into the esophagus until the tip has reached the stomach. Do not force the needle.
-
Slowly depress the syringe plunger to administer the compound.
-
Carefully withdraw the needle.
-
-
Post-Dosing Observation: Monitor the animal for a few minutes after dosing to ensure there are no signs of distress, such as difficulty breathing, which could indicate improper administration. The maximum recommended oral gavage volume for mice is 10 mL/kg.
Experimental Workflow for an In Vivo Efficacy Study
The following diagram and protocol outline a typical workflow for assessing the anti-tumor efficacy of Ipatasertib in a xenograft model.
Protocol Outline:
-
Animal Acclimation: House animals in a controlled environment for at least one week before the experiment begins.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in saline or Matrigel) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined average size (e.g., 150-200 mm³), randomize animals into treatment and control groups.
-
Treatment: Begin daily administration of Ipatasertib or vehicle control via oral gavage as described in Protocol 2.
-
Monitoring: Continue to monitor tumor volume and animal body weight throughout the study to assess efficacy and toxicity.
-
Endpoint: Conclude the study when tumors in the control group reach a specified size limit, after a fixed duration (e.g., 21 days), or if signs of excessive toxicity appear.
-
Data Analysis: At the endpoint, collect tumors for pharmacodynamic analysis (e.g., Western blot for pAkt, pPRAS40). Calculate the percent Tumor Growth Inhibition (%TGI) to determine efficacy.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Ipatasertib-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipatasertib, a potent and selective ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt, is a promising agent in cancer therapy.[1] By targeting the central node of the PI3K/Akt/mTOR signaling pathway, Ipatasertib disrupts key cellular processes, including cell proliferation and survival.[1] Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell growth and resistance to apoptosis.[2][3] Ipatasertib's mechanism of action involves blocking the catalytic activity of Akt, thereby inhibiting downstream signaling that promotes cell survival and proliferation.[2] This inhibition can lead to the induction of apoptosis, or programmed cell death, making it a key area of investigation for this compound.
These application notes provide a comprehensive guide to analyzing apoptosis induced by Ipatasertib-NH2 using flow cytometry. The protocols detailed below, along with data interpretation guidelines, will enable researchers to effectively quantify the apoptotic response to this compound treatment in cancer cell lines.
Mechanism of Action: Ipatasertib and the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. In many cancer cells, this pathway is constitutively active, promoting survival and inhibiting apoptosis. Ipatasertib inhibits Akt, a key component of this pathway. This inhibition leads to the de-repression of pro-apoptotic signals and the suppression of anti-apoptotic proteins, ultimately driving the cell towards apoptosis.
Caption: this compound inhibits Akt, promoting apoptosis.
Quantitative Analysis of this compound Induced Apoptosis
Studies in uterine serous carcinoma (USC) and endometrial cancer (EC) cell lines have demonstrated the dose-dependent effects of Ipatasertib on apoptosis induction and cell cycle arrest.
Caspase Activation
Treatment with Ipatasertib leads to a dose-dependent increase in the activity of cleaved caspases-3, -8, and -9, key executioners of apoptosis.
Table 1: Fold Increase in Cleaved Caspase Activity Following Ipatasertib Treatment
| Cell Line | Ipatasertib Conc. (µM) | Fold Increase in Cleaved Caspase-3 | Fold Increase in Cleaved Caspase-8 | Fold Increase in Cleaved Caspase-9 |
| ARK1 | 25 | 1.75 | 1.51** | 1.69 |
| SPEC-2 | 25 | 2.90 | 1.59 | 1.61 |
| HEC-1A | 10 | 1.88 | 1.54 | 1.69 |
| ECC-1 | 10 | 1.99 | 1.62 | 1.90** |
| *P<0.05, **P<0.01 compared to control. Data extracted from studies on USC and EC cell lines. |
Regulation of Apoptotic Proteins
Ipatasertib treatment results in the downregulation of anti-apoptotic proteins Bcl-2 and MCL-1 in a dose-dependent manner.
Table 2: Effect of Ipatasertib on Anti-Apoptotic Protein Expression
| Cell Line | Ipatasertib Conc. (µM) | Change in Bcl-2 Expression | Change in MCL-1 Expression |
| ARK1 | 0, 5, 10, 25 | Dose-dependent decrease | Dose-dependent decrease |
| SPEC-2 | 0, 5, 10, 25 | Dose-dependent decrease | Dose-dependent decrease |
| HEC-1A | 0, 5, 10, 25 | Dose-dependent decrease | Dose-dependent decrease |
| ECC-1 | 0, 5, 10, 25 | Dose-dependent decrease | Dose-dependent decrease |
| Data based on Western blotting analysis in USC and EC cell lines. |
Cell Cycle Arrest
Ipatasertib induces cell cycle arrest, with the specific phase being cell-line dependent.
Table 3: Ipatasertib-Induced Cell Cycle Arrest
| Cell Line | Ipatasertib Conc. (µM) | % of Cells in G1 Phase (approx.) | % of Cells in G2/M Phase (approx.) |
| ARK1 | 0 | 50 | - |
| 25 | 58 | - | |
| SPEC-2 | 0 | 55 | 15 |
| 25 | 38 | 23 | |
| HEC-1A | 0, 5, 10, 25 | Dose-dependent increase | - |
| ECC-1 | 0, 5, 10, 25 | Dose-dependent increase | - |
| Data from studies on USC and EC cell lines. |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by staining cells with Annexin V (to identify externalized phosphatidylserine in early apoptotic cells) and Propidium Iodide (to identify necrotic or late apoptotic cells with compromised membranes).
Caption: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Deionized water
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Induce Apoptosis: Treat cells with varying concentrations of this compound for a predetermined time (e.g., 18-48 hours). Include a vehicle-treated control group.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells once with cold PBS.
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the qualitative and semi-quantitative assessment of changes in the expression of key apoptotic proteins following this compound treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-MCL-1, anti-cleaved Caspase-3, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the pro-apoptotic effects of this compound. By employing flow cytometry for the quantitative analysis of apoptosis and Western blotting for the mechanistic evaluation of protein expression, researchers can gain valuable insights into the efficacy and mode of action of this promising anti-cancer agent. Careful adherence to these protocols will ensure the generation of reliable and reproducible data, contributing to the advancement of drug development in oncology.
References
Application Notes and Protocols for Ipatasertib in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipatasertib, also known as GDC-0068, is a potent and highly selective, orally bioavailable small-molecule inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1] As a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, Akt is a critical regulator of cell proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making Akt an attractive therapeutic target.[1][2] Ipatasertib functions as an ATP-competitive inhibitor, binding to the kinase domain of Akt and preventing its catalytic activity.[1] These application notes provide a comprehensive overview of the use of Ipatasertib to study and overcome mechanisms of drug resistance in cancer.
Mechanism of Action
Ipatasertib exerts its therapeutic effect by directly inhibiting the catalytic activity of Akt isoforms 1, 2, and 3. It achieves this by competing with adenosine triphosphate (ATP) for binding within the kinase domain of the Akt protein. This competitive inhibition prevents the transfer of a phosphate group from ATP to downstream Akt substrates, thereby blocking the propagation of signals that promote cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and is often dysregulated in cancer, contributing to therapeutic resistance.
Data Presentation
Table 1: Preclinical Efficacy of Ipatasertib in Overcoming Resistance
| Cell Line | Primary Drug Resistance | Ipatasertib Activity | Key Finding |
| Prostate Cancer Cells | MK-2206 (Allosteric AKT inhibitor) | Retained cytotoxic activity | Ipatasertib can overcome resistance to allosteric AKT inhibitors. |
| Gastric Cancer Cells | Alpelisib (PI3Kα inhibitor) | Maintained significant activity | Ipatasertib is effective in cells with acquired resistance to PI3Kα-specific inhibitors, particularly in the context of PTEN loss. |
Table 2: Clinical Trial Data for Ipatasertib in Combination Therapy
| Trial Name | Cancer Type | Combination | Key Finding |
| LOTUS (Phase II) | Metastatic Triple-Negative Breast Cancer (mTNBC) | Ipatasertib + Paclitaxel | Improved progression-free survival (PFS) and overall survival (OS) compared to placebo plus paclitaxel. |
| IPATential150 (Phase III) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) with PTEN loss | Ipatasertib + Abiraterone + Prednisone/Prednisolone | Statistically significant reduction in the risk of disease worsening or death (rPFS). However, the final analysis did not show an improvement in overall survival. |
| IPATunity130 (Phase II/III) | Triple-Negative Breast Cancer (TNBC) with PIK3CA/AKT1/PTEN alterations | Ipatasertib + Paclitaxel | Investigating the efficacy of targeting the PI3K/AKT pathway in a molecularly selected population. |
Experimental Protocols
Protocol 1: Generation of Ipatasertib-Resistant Cancer Cell Lines
This protocol describes a general method for developing drug-resistant cancer cell lines through continuous exposure to incrementally increasing concentrations of Ipatasertib.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Ipatasertib (GDC-0068)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Cryopreservation medium
Procedure:
-
Determine the initial Ipatasertib concentration: Start by treating the parental cell line with a range of Ipatasertib concentrations to determine the half-maximal inhibitory concentration (IC50) using a standard cell viability assay (e.g., MTT or CellTiter-Glo). The initial concentration for generating resistance is typically set at or below the IC20 (the concentration that inhibits 20% of cell growth).
-
Continuous Drug Exposure: Culture the parental cells in the complete medium containing the initial concentration of Ipatasertib.
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask. When the cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of Ipatasertib.
-
Dose Escalation: Once the cells have adapted and are growing steadily at the current Ipatasertib concentration, increase the drug concentration by a factor of 1.5 to 2.
-
Repeat Cycles: Repeat steps 3 and 4 for several months. The gradual increase in drug concentration will select for a population of cells with resistance to Ipatasertib.
-
Cryopreserve Stocks: At each stage of increased drug concentration, it is advisable to cryopreserve a batch of cells. This creates a valuable resource for later analysis of the evolution of resistance mechanisms.
-
Characterization of Resistant Cells: Once a cell line is established that can proliferate in a significantly higher concentration of Ipatasertib compared to the parental line (e.g., 5-10 fold higher IC50), perform further characterization. This includes confirming the resistance phenotype, assessing cross-resistance to other drugs, and investigating the underlying molecular mechanisms.
Protocol 2: Analysis of PI3K/Akt Pathway Activation
This protocol outlines the use of Western blotting to assess the phosphorylation status of key proteins in the PI3K/Akt signaling pathway in response to Ipatasertib treatment.
Materials:
-
Parental and Ipatasertib-resistant cell lines
-
Ipatasertib
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-PRAS40, anti-total PRAS40, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed both parental and resistant cells in culture plates. Once attached, treat the cells with various concentrations of Ipatasertib (including a vehicle control) for a specified time (e.g., 1-24 hours).
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. GAPDH is often used as a loading control.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of Ipatasertib.
Caption: Workflow for studying Ipatasertib resistance mechanisms.
References
Mass Spectrometry Analysis of Ipatasertib-NH2 and its Metabolites: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipatasertib (GDC-0068) is a potent and selective small molecule inhibitor of protein kinase B (Akt), a key node in the PI3K/Akt signaling pathway.[1] Dysregulation of this pathway is a frequent event in various cancers, making Ipatasertib a promising therapeutic agent.[1] Understanding the metabolic fate of Ipatasertib is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safety and efficacy. This application note provides a detailed overview of the mass spectrometry-based analysis of Ipatasertib and its primary amino metabolite, Ipatasertib-NH2 (M1, G-037720), along with other potential metabolites.
Ipatasertib is extensively metabolized in humans, primarily through N-dealkylation mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, which results in the formation of the major metabolite, M1 (G-037720).[1][2] Minor metabolic pathways include oxidation.[1] This document outlines protocols for the extraction and quantitative analysis of these metabolites from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents available quantitative data to aid in research and development.
PI3K/Akt Signaling Pathway and Ipatasertib's Mechanism of Action
Ipatasertib exerts its therapeutic effect by inhibiting the PI3K/Akt signaling pathway, which is critical for cell survival, proliferation, and metabolism. The following diagram illustrates the key components of this pathway and the point of intervention by Ipatasertib.
Quantitative Analysis of Ipatasertib and its Major Metabolite (M1)
The following tables summarize the pharmacokinetic parameters of Ipatasertib and its primary metabolite, M1 (G-037720), in human plasma, as determined by LC-MS/MS. These values are essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Pharmacokinetic Parameters of Ipatasertib in Human Plasma
| Parameter | Value | Conditions |
| Cmax (ng/mL) | 362 (at 400 mg QD) | Steady state in cancer patients |
| AUC (ng·h/mL) | 2665 (at 400 mg QD) | Steady state in cancer patients |
| Tmax (h) | 1.0 - 3.0 | Single and multiple doses |
| t1/2 (h) | ~45 | Single and multiple doses |
| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL | Validated LC-MS/MS assay |
| Upper Limit of Quantification (ULOQ) | 400 ng/mL | Validated LC-MS/MS assay |
Table 2: Pharmacokinetic Parameters of Ipatasertib Metabolite M1 (G-037720) in Human Plasma
| Parameter | Value | Conditions |
| Cmax (ng/mL) | Varies | Dependent on Ipatasertib dose and patient factors |
| AUC (ng·h/mL) | ~33% to 57% of parent drug exposure | Monotherapy settings |
| Tmax (h) | 0.75 - 3.0 | Following Ipatasertib administration |
| t1/2 (h) | Similar to Ipatasertib | Formation-rate limited |
| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL | Validated LC-MS/MS assay |
| Upper Limit of Quantification (ULOQ) | 400 ng/mL | Validated LC-MS/MS assay |
Experimental Protocols
This section provides detailed protocols for the extraction and analysis of Ipatasertib and its metabolites from biological matrices. The following workflow diagram provides a general overview of the process.
Protocol 1: Extraction of Ipatasertib and Metabolites from Human Plasma
This protocol is suitable for the quantitative analysis of Ipatasertib and its metabolites in plasma samples.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., stable isotope-labeled Ipatasertib)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
LC-MS vials
Procedure:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an LC-MS vial for analysis.
Protocol 2: Extraction of Ipatasertib and Metabolites from Tissue Homogenate
This protocol is designed for the analysis of Ipatasertib and its metabolites in tissue samples.
Materials:
-
Tissue samples
-
Homogenization buffer (e.g., phosphate-buffered saline, PBS)
-
Tissue homogenizer (e.g., bead beater, sonicator)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
LC-MS vials
Procedure:
-
Weigh approximately 50 mg of frozen tissue.
-
Add 200 µL of ice-cold homogenization buffer.
-
Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice during homogenization.
-
To 100 µL of the tissue homogenate, add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition.
-
Vortex for 30 seconds and transfer to an LC-MS vial for analysis.
LC-MS/MS Method Parameters
The following are typical starting parameters for the LC-MS/MS analysis of Ipatasertib and its metabolites. Method optimization is recommended for specific instrumentation and applications.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the parent drug from its metabolites (e.g., 5% B to 95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
-
Ipatasertib: m/z [Parent Ion] -> m/z [Product Ion]
-
This compound (M1): m/z [Parent Ion] -> m/z [Product Ion]
-
Internal Standard: m/z [Parent Ion] -> m/z [Product Ion]
-
-
Source Parameters: Optimize for specific instrument (e.g., capillary voltage, source temperature, gas flows).
Conclusion
This application note provides a comprehensive guide for the mass spectrometry analysis of Ipatasertib and its primary metabolite, this compound (M1). The provided protocols and quantitative data serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and clinical development. While the focus is on the major metabolite, the methodologies described can be adapted for the identification and quantification of other minor metabolites resulting from oxidative pathways. Further characterization of these minor metabolites may provide a more complete understanding of Ipatasertib's disposition and potential for drug interactions.
References
- 1. Pharmacokinetics of Ipatasertib in Subjects With Hepatic Impairment Using 2 Methods of Classification of Hepatic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug–Drug Interaction Study to Evaluate the Pharmacokinetics, Safety, and Tolerability of Ipatasertib in Combination with Darolutamide in Patients with Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Identifying Ipatasertib-NH2 Resistance Genes Using a Genome-Wide CRISPR Screen
Answering the user's request requires a comprehensive guide on utilizing CRISPR screens to identify genes conferring resistance to Ipatasertib-NH2. This guide is tailored for researchers and professionals in drug development.
Introduction
Ipatasertib is an inhibitor of the protein kinase B (AKT), a central node in the PI3K/AKT signaling pathway that is crucial for cell survival and growth.[1][2] Activation of this pathway is a common feature in many cancers, making AKT a key therapeutic target.[3] Despite the promise of AKT inhibitors like Ipatasertib, the development of drug resistance can limit their clinical efficacy.
Genome-wide CRISPR-Cas9 knockout screens offer a powerful and unbiased approach to systematically identify genes whose loss of function confers resistance to a specific drug.[4][5] By transducing a population of cancer cells with a pooled library of single-guide RNAs (sgRNAs) targeting every gene in the genome, researchers can select for cells that survive and proliferate in the presence of this compound. Subsequent deep sequencing of the sgRNAs enriched in the resistant population reveals the genes whose knockout is responsible for the resistance phenotype.
This document provides detailed protocols and application notes for performing a CRISPR-Cas9 screen to identify genes involved in resistance to this compound.
This compound and the PI3K/AKT Signaling Pathway
Ipatasertib inhibits all three isoforms of AKT, a serine/threonine kinase. The PI3K/AKT pathway is activated by growth factors and other extracellular signals, leading to a cascade that promotes cell proliferation and inhibits apoptosis (programmed cell death). By blocking AKT, Ipatasertib aims to halt these pro-survival signals. Understanding this pathway is essential for interpreting screen results.
Caption: The PI3K/AKT signaling pathway, indicating the inhibitory action of this compound on AKT.
Experimental Workflow
A pooled, genome-wide CRISPR-Cas9 knockout screen follows a systematic workflow from library preparation to data analysis. This process is designed to identify sgRNAs that are enriched in the cell population that becomes resistant to this compound.
Caption: A comprehensive workflow for a pooled CRISPR-Cas9 drug resistance screen.
Detailed Experimental Protocols
4.1. Cell Line Preparation
-
Select a cancer cell line known to be sensitive to this compound.
-
Generate a stable Cas9-expressing cell line by transducing with a lentiviral vector encoding Cas9 and an antibiotic resistance marker (e.g., blasticidin).
-
Select and expand a polyclonal population of Cas9-expressing cells.
-
Verify Cas9 expression and activity using a functional assay (e.g., SURVEYOR assay or a reporter system).
4.2. Lentiviral sgRNA Library Production
-
Library Amplification : Amplify your pooled sgRNA plasmid library (e.g., GeCKO, TKOv3) using electroporation into highly competent E. coli. This step is critical to maintain library representation.
-
Plasmid DNA Purification : Perform a maxi-prep to isolate high-quality, endotoxin-free plasmid DNA.
-
Lentivirus Packaging : In HEK293T cells, co-transfect the sgRNA library plasmid with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids using a suitable transfection reagent.
-
Virus Harvest : Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Pool, filter (0.45 µm), and concentrate the virus as needed. Titer the virus to determine the optimal amount for transduction.
4.3. CRISPR Screen Execution
-
Transduction : Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3–0.5. This ensures most cells receive a single sgRNA.
-
Cell Number : Use a sufficient number of cells to maintain library representation (a minimum of 500 cells per sgRNA in your library).
-
Selection : Two days post-transduction, select for transduced cells using the appropriate antibiotic (e.g., puromycin) until a non-transduced control plate shows complete cell death.
-
Baseline Sample : Harvest a portion of the cells after selection as your baseline (T0) reference sample.
-
Drug Treatment : Split the remaining cells into two populations:
-
Control Arm : Treat with vehicle (e.g., DMSO).
-
Treatment Arm : Treat with this compound. The concentration should be determined beforehand and is typically set at the IC80-IC90 (the concentration that inhibits 80-90% of cell growth) to provide strong selective pressure.
-
-
Screen Duration : Culture the cells for 14-21 days, passaging as needed while maintaining library representation.
-
Harvest : Collect cell pellets from both arms at the end of the screen.
4.4. Analysis of Screen Results
-
Genomic DNA Extraction : Isolate high-quality genomic DNA from the T0, control, and this compound-treated cell pellets.
-
sgRNA Amplification : Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the genomic DNA. The second PCR adds Illumina sequencing adapters and barcodes for multiplexing.
-
Next-Generation Sequencing (NGS) : Pool the barcoded PCR products and perform high-throughput sequencing to quantify the abundance of each sgRNA.
-
Data Analysis : Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data. MAGeCK compares sgRNA abundance in the treated samples versus the control samples to identify genes whose sgRNAs are significantly enriched.
Data Presentation
The output from MAGeCK or similar software provides a ranked list of candidate genes. This data should be presented clearly to facilitate interpretation.
Table 1: Top Candidate Genes Identified in the this compound Resistance Screen
| Gene Symbol | Gene Description | Log₂ Fold Change (Treated/Control) | P-value | False Discovery Rate (FDR) |
|---|---|---|---|---|
| PTEN | Phosphatase And Tensin Homolog | -4.5 | 1.5e-8 | 3.1e-7 |
| NF1 | Neurofibromin 1 | 3.8 | 2.1e-6 | 4.0e-5 |
| TSC2 | TSC Complex Subunit 2 | 3.5 | 5.8e-6 | 8.9e-5 |
| GENE-X | Description for Gene X | 3.2 | 9.3e-6 | 1.2e-4 |
| GENE-Y | Description for Gene Y | 2.9 | 1.4e-5 | 1.6e-4 |
Note: This table contains hypothetical data for illustrative purposes. Negative regulators of the pathway, like PTEN, are expected to be depleted (negative fold change) as their loss would sensitize cells, while loss of tumor suppressors that signal parallel to AKT could confer resistance (positive fold change).
Validation of Candidate Genes
Hits from the primary screen must be validated to confirm their role in resistance.
-
Individual Gene Knockout : For each top candidate gene, generate new knockout cell lines using at least two independent sgRNAs to rule out off-target effects.
-
Confirmation of Knockout : Verify gene disruption at the protein level via Western Blot or at the DNA level via sequencing.
-
Dose-Response Assays : Perform cell viability assays (e.g., CellTiter-Glo) on the individual knockout and control cell lines across a range of this compound concentrations.
-
IC₅₀ Determination : Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line. A significant increase in the IC₅₀ for a knockout line compared to the control validates the gene's role in resistance.
Table 2: Validation of Top Hits by Individual Knockout and IC₅₀ Shift
| Target Gene | sgRNA Used | This compound IC₅₀ (nM) | Fold Change in IC₅₀ (vs. Control) |
|---|---|---|---|
| Control (Non-Targeting) | sgRNA-NTC | 45 | 1.0 |
| NF1 | sgRNA-1 | 215 | 4.8 |
| NF1 | sgRNA-2 | 230 | 5.1 |
| TSC2 | sgRNA-1 | 180 | 4.0 |
| TSC2 | sgRNA-2 | 195 | 4.3 |
Note: This table contains hypothetical data for illustrative purposes.
By following these detailed protocols, researchers can effectively employ CRISPR-Cas9 screening technology to uncover novel mechanisms of resistance to AKT inhibitors like this compound, paving the way for the development of more effective therapeutic strategies.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Akt Pathway | Thermo Fisher Scientific - RU [thermofisher.com]
- 3. Ipatasertib | C24H32ClN5O2 | CID 24788740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ipatasertib-NH2 solubility and stability issues
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and stability of Ipatasertib-NH2. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a derivative of Ipatasertib, a potent and selective inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[1] this compound functions as a ligand for the target protein Akt in the context of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3] Therefore, this compound is designed to be incorporated into a PROTAC to induce the degradation of Akt.
The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is frequently observed in cancer.[1] By inducing the degradation of Akt, this compound-based PROTACs can effectively shut down this signaling cascade.
Diagram of the PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the role of this compound.
Diagram of the PROTAC Mechanism of Action
Caption: General mechanism of action for an this compound-based PROTAC.
Troubleshooting Guides
Solubility Issues
Q2: I am having trouble dissolving this compound. What solvents are recommended?
This compound has limited aqueous solubility. For in vitro experiments, it is highly soluble in dimethyl sulfoxide (DMSO).
| Solvent | Known Solubility | Notes |
| DMSO | 200 mg/mL | Ultrasonic treatment may be needed. Use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed water can reduce solubility. |
| Ethanol | Data not available for this compound. (Ipatasertib: 91 mg/mL) | Solubility is expected to be good, but lower than in DMSO. |
| Water | Data not available for this compound. (Ipatasertib: Insoluble) | Considered practically insoluble in aqueous buffers like PBS. |
For in vivo studies, a stock solution in DMSO can be further diluted in vehicles containing co-solvents and surfactants. Here are some suggested formulations:
-
PEG300/Tween-80/Saline: A mixture of 40% PEG300, 5% Tween-80, and 55% saline.
-
SBE-β-CD in Saline: A 20% solution of sulfobutylether-β-cyclodextrin in saline.
-
Corn Oil: Direct dilution of the DMSO stock into corn oil.
Q3: My this compound precipitates out of solution during my experiment. What can I do?
Precipitation can occur due to the low aqueous solubility of this compound. Consider the following troubleshooting steps:
-
Check Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents in your aqueous experimental medium is low enough to be tolerated by your system but high enough to maintain solubility.
-
pH of the Medium: The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is not available, molecules with amine groups are generally more soluble at acidic pH.
-
Use of Surfactants or Solubilizing Agents: For cell-based assays, a very low, non-toxic concentration of a surfactant like Tween-20 might help maintain solubility.
-
Fresh Preparations: Always prepare fresh working solutions from a stock solution for each experiment.
Stability Issues
Q4: How should I store this compound?
Proper storage is crucial to maintain the integrity of the compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month |
Q5: I am concerned about the stability of this compound in my experimental conditions. What are the likely degradation pathways?
Specific degradation pathways for this compound have not been publicly documented. However, based on its chemical structure, which includes a piperazine ring and amide-like bonds, potential degradation pathways could include:
-
Hydrolysis: The amide bond could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The piperazine ring and other electron-rich parts of the molecule could be susceptible to oxidation.
-
Photodegradation: Exposure to UV or high-intensity visible light may cause degradation.
It is recommended to protect solutions of this compound from light and to use buffers within a neutral pH range for experiments unless otherwise required.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution. (Molecular Weight of this compound: 415.92 g/mol )
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Protocol 2: General Procedure for a Forced Degradation Study
This is a general protocol and would require optimization for this compound. The goal is to achieve 5-20% degradation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Water bath or incubator
-
HPLC system with UV detector
Procedure:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl to a final concentration of 100 µM. Incubate at 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH to a final concentration of 100 µM. Incubate at 60°C. Take samples at various time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ to a final concentration of 100 µM. Incubate at room temperature, protected from light. Take samples at various time points.
-
Thermal Degradation: Dilute the this compound stock solution in a suitable solvent (e.g., DMSO/water mixture) to a final concentration of 100 µM. Incubate at a high temperature (e.g., 80°C). Take samples at various time points.
-
Photodegradation: Expose a solution of this compound (100 µM) in a photostable container to a light source compliant with ICH Q1B guidelines (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps). A control sample should be wrapped in aluminum foil and kept under the same conditions. Take samples at various time points.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.
Diagram of a General Experimental Workflow for Stability Assessment
Caption: A general workflow for assessing the stability of this compound.
References
Technical Support Center: Overcoming Ipatasertib-NH2 Off-Target Effects
Welcome to the technical support center for Ipatasertib-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address potential challenges arising from its off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: Ipatasertib is a potent, ATP-competitive pan-Akt inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] It is a valuable tool for studying the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is frequently observed in various cancers.
Q2: What are the known off-targets of Ipatasertib?
A2: While Ipatasertib is highly selective for Akt isoforms, in vitro kinase screening has identified a few off-target kinases that are inhibited by Ipatasertib, albeit at higher concentrations than for Akt. The most notable off-targets are PRKG1α (cGMP-dependent protein kinase 1α), PRKG1β, and p70S6K (p70S6 Kinase).[2]
Q3: I am observing a phenotype in my cells that is inconsistent with Akt inhibition. Could this be an off-target effect of this compound?
A3: It is possible. If the observed cellular response does not align with the known functions of the PI3K/Akt pathway, it is prudent to consider the possibility of off-target effects. This is particularly relevant if you are using high concentrations of this compound. The troubleshooting guides below provide a systematic approach to investigate and confirm potential off-target activities.
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: The most effective way to minimize off-target effects is to use the lowest concentration of this compound that effectively inhibits Akt signaling in your specific cellular system. Performing a dose-response experiment to determine the optimal concentration is crucial. Additionally, employing orthogonal approaches, such as using a structurally different Akt inhibitor or genetic knockdown of Akt, can help validate that the observed phenotype is indeed due to on-target inhibition.
Q5: Where can I find more information about the signaling pathways of the known off-targets?
A5: The "Signaling Pathways" section below provides diagrams for the PI3K/Akt pathway as well as the PRKG1 and p70S6K signaling pathways to help you understand the potential downstream consequences of off-target inhibition.
Data Presentation
Ipatasertib Potency and Selectivity
The following table summarizes the in vitro potency (IC50) of Ipatasertib against its primary targets (Akt isoforms) and known off-targets. This data is crucial for designing experiments with appropriate concentrations to maximize on-target effects while minimizing off-target activities.
| Target | IC50 (nM) | Reference |
| On-Targets | ||
| Akt1 | 5 | |
| Akt2 | 18 | |
| Akt3 | 8 | |
| Off-Targets | ||
| PRKG1α | 98 | |
| PRKG1β | 69 | |
| p70S6K | 860 |
Troubleshooting Guides
Guide 1: Unexpected Cellular Phenotype
This guide will help you determine if an unexpected experimental outcome is due to an off-target effect of this compound.
Problem: You observe a cellular phenotype (e.g., changes in morphology, proliferation, or gene expression) that is not consistent with the known functions of the PI3K/Akt signaling pathway after treating cells with this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Guide 2: Inconsistent Results
Problem: You are observing high variability in your experimental results between replicates or different experimental days.
| Possible Cause | Suggested Solution |
| This compound Degradation | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cellular Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to altered signaling pathways and drug responses. |
| Inconsistent Cell Seeding | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding density across all wells and plates. |
| Variable Incubation Times | Strictly adhere to the planned incubation times for drug treatment and subsequent assays. |
| DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells, including controls, and is at a non-toxic level (typically ≤ 0.1%). |
Experimental Protocols
Protocol 1: Western Blotting for Akt Pathway Inhibition
Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of Akt and its downstream targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-PRAS40 (Thr246)
-
Total PRAS40
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 10 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on cell proliferation and viability.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualization
PI3K/Akt Signaling Pathway
Caption: this compound inhibits the PI3K/Akt signaling pathway.
PRKG1 Signaling Pathway
Caption: Off-target inhibition of PRKG1 by this compound.
p70S6K Signaling Pathway
Caption: Off-target inhibition of p70S6K by this compound.
Experimental Workflow for Off-Target Validation
Caption: Workflow to validate potential off-target effects.
References
- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeted therapy combinations with ipatasertib in multi-cell type 3D tumor spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Management of Ipatasertib-Induced Diarrhea in Mouse Models
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for managing diarrhea induced by the AKT inhibitor, ipatasertib (GDC-0068), in preclinical mouse models.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Q1: My mice developed severe, watery diarrhea (Grade 3-4) within 48 hours of the first ipatasertib dose. What is the immediate course of action?
A1: Immediate intervention is critical to prevent dehydration and mortality.
-
Temporarily Discontinue Ipatasertib: Halt the administration of ipatasertib to allow the animal to recover.
-
Administer Loperamide: Loperamide is an effective agent for managing this side effect. Administer a dose of 1-2 mg/kg subcutaneously. This can be repeated every 8-12 hours as needed.
-
Provide Supportive Care:
-
Administer subcutaneous or intraperitoneal injections of sterile, warmed (37°C) fluids like 0.9% saline or Lactated Ringer's solution (1-2 mL) to combat dehydration.
-
Provide a highly palatable and digestible moist food or gel supplement to encourage nutrient intake.
-
-
Monitor Closely: Assess the mice at least twice daily for body weight, hydration status (skin turgor), and fecal consistency.
-
Consider Dose Reduction: Once the mouse has recovered (diarrhea resolves to Grade 1 or less), consider restarting ipatasertib at a reduced dose (e.g., 50-75% of the original dose) to mitigate recurrence.
Q2: I am planning a long-term study with ipatasertib. How can I prophylactically manage expected diarrhea?
A2: A prophylactic approach is highly recommended for long-term studies to maintain animal welfare and data integrity.
-
Prophylactic Loperamide: Begin loperamide administration (1-2 mg/kg, subcutaneously) 24 hours before the first ipatasertib dose. Continue administering loperamide once or twice daily, separated from ipatasertib administration by at least 4 hours to avoid any potential pharmacokinetic interactions.
-
Dietary Management: Ensure easy access to hydration and nutrition. Using hydrogels or nutrient gels in the cage can be beneficial.
-
Establish a Monitoring Schedule: Implement a clear monitoring protocol from day one, including daily body weight measurements and fecal scoring.
Below is a decision-making workflow for managing diarrhea:
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating hyperglycemia associated with the use of the AKT inhibitor, Ipatasertib. The information is presented in a question-and-answer format to directly address potential issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Ipatasertib-induced hyperglycemia?
A1: Ipatasertib-induced hyperglycemia is an on-target effect stemming from the inhibition of the serine/threonine kinase AKT.[1][2] The PI3K/AKT signaling pathway is a crucial component of insulin signaling and glucose homeostasis.[1][3] By inhibiting AKT, Ipatasertib disrupts the normal insulin-stimulated glucose uptake in peripheral tissues and suppresses glycogen synthesis, leading to an increase in blood glucose levels.[1] This effect is generally transient and corresponds with the exposure levels of Ipatasertib.
Q2: What are the key risk factors for developing hyperglycemia when using Ipatasertib?
A2: Several factors can increase the risk of developing hyperglycemia in subjects treated with Ipatasertib. A machine learning-based analysis of clinical trial data identified Ipatasertib exposure and baseline HbA1c levels as the strongest predictors. Other significant baseline measurements include fasting glucose, magnesium, and high-density lipoprotein (HDL) levels. Co-administration of drugs that increase Ipatasertib exposure, such as abiraterone, can also heighten the risk of hyperglycemia.
Q3: What non-pharmacological strategies can be employed to mitigate Ipatasertib-induced hyperglycemia in vivo?
A3: Non-pharmacological interventions can be effective in managing Ipatasertib-related hyperglycemia. These strategies primarily involve dietary and dosing schedule modifications:
-
Dose and Meal Timing: Administering Ipatasertib in the evening followed by an overnight fast has been shown to lower peak glucose levels compared to morning administration.
-
Dietary carbohydrate restriction: Studies with other AKT inhibitors have demonstrated that a low-carbohydrate or ketogenic diet can effectively reduce the magnitude of drug-induced hyperglycemia. Fasting prior to drug administration can also attenuate the hyperglycemic effect by depleting liver glycogen stores.
Q4: What pharmacological interventions are available to manage this side effect?
A4: Several anti-diabetic agents can be considered for managing Ipatasertib-induced hyperglycemia. Metformin is often the first-line treatment. If metformin is insufficient, Sodium-glucose cotransporter 2 (SGLT2) inhibitors have been shown to be particularly effective as a second-line option. However, it is important to be aware of the low risk of euglycemic diabetic ketoacidosis (DKA) associated with SGLT2 inhibitors. Other options include insulin and sulfonylureas.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high or prolonged hyperglycemia | Co-administration of drugs that increase Ipatasertib exposure (e.g., abiraterone). | Review all co-administered compounds for potential drug-drug interactions. Consider adjusting the dosing schedule or implementing stricter glycemic monitoring. |
| High baseline glycemic parameters (HbA1c, fasting glucose). | Pre-screen subjects for baseline glycemic status. Subjects with pre-existing glucose intolerance may require prophylactic management strategies. | |
| Ineffectiveness of metformin in controlling hyperglycemia | The degree of AKT inhibition may be too profound for metformin alone to counteract. | Consider adding a second-line agent, such as an SGLT2 inhibitor, which has a different mechanism of action. |
| Subject showing signs of distress despite normal blood glucose on SGLT2 inhibitors | Potential for euglycemic diabetic ketoacidosis (DKA), a rare side effect of SGLT2 inhibitors. | Immediately assess for signs of DKA (e.g., nausea, vomiting, abdominal pain). If suspected, discontinue the SGLT2 inhibitor and seek veterinary/clinical consultation. |
Data Summary Tables
Table 1: Impact of Dosing Time and Co-medications on Glucose Levels in Patients Treated with Ipatasertib
| Treatment Group | Average Glucose (mg/dL) | Peak Glucose (mg/dL) | % Time >180 mg/dL |
| Ipatasertib Monotherapy | Baseline | Baseline | Baseline |
| Ipatasertib + Prednisone + Abiraterone (Morning Dose) | Significantly Increased | Significantly Increased | Significantly Increased |
| Ipatasertib + Prednisone + Abiraterone (Evening Dose) | Lowered vs. Morning Dose | Lowered vs. Morning Dose | Improved vs. Morning Dose |
Table 2: Efficacy of Anti-diabetic Medications for PI3K/AKT Inhibitor-Induced Hyperglycemia
| Medication | Observed Effect on Blood Sugar | Commonly Used As |
| Metformin | Reduction | First-line |
| SGLT2 Inhibitors | Greatest Reduction | Second-line |
| Insulin | Reduction | As needed |
| Sulfonylureas | Reduction | As needed |
Experimental Protocols
Protocol 1: In Vivo Evaluation of a Mitigation Strategy for Ipatasertib-Induced Hyperglycemia
-
Animal Model: Select an appropriate rodent model (e.g., mice or rats).
-
Acclimatization: Allow animals to acclimate for at least one week with free access to standard chow and water.
-
Baseline Monitoring: Monitor baseline blood glucose levels for 3-5 days to establish a stable baseline. This can be done via tail vein sampling.
-
Group Allocation: Randomly assign animals to different treatment groups:
-
Vehicle control
-
Ipatasertib alone
-
Ipatasertib + Mitigation Strategy (e.g., evening dosing, low-carbohydrate diet, metformin, SGLT2 inhibitor)
-
-
Dosing: Administer Ipatasertib and the mitigating agent at the predetermined doses and schedule. For dietary interventions, introduce the special diet at the start of the treatment period.
-
Glycemic Monitoring: Monitor blood glucose levels at regular intervals post-dosing (e.g., 0, 2, 4, 6, 8, and 24 hours) for the duration of the study. Continuous glucose monitoring systems can also be utilized for more detailed data.
-
Data Analysis: Compare the glucose profiles between the Ipatasertib alone group and the mitigation strategy groups to assess the effectiveness of the intervention.
Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory effect of Ipatasertib.
Caption: Experimental workflow for evaluating mitigation strategies.
References
- 1. Mitigating ipatasertib‐induced glucose increase through dose and meal timing modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitigating ipatasertib-induced glucose increase through dose and meal timing modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Risk Factors of Hyperglycemia After Treatment With the AKT Inhibitor Ipatasertib in the Prostate Cancer Setting: A Machine Learning–Based Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ipatasertib-NH2 Oral Formulation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering challenges with the oral formulation and experimental use of Ipatasertib-NH2. This compound is an amine-functionalized derivative of Ipatasertib, a potent pan-Akt inhibitor. This functionalization makes it a valuable tool for the development of PROTACs (Proteolysis Targeting Chimeras), where the amine group serves as a conjugation point for a linker attached to an E3 ligase ligand.
Due to its nature as a kinase inhibitor, this compound likely shares the physicochemical challenges of the parent compound, Ipatasertib, notably poor aqueous solubility, which can impact oral bioavailability and experimental reproducibility. This guide offers troubleshooting strategies, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Ipatasertib?
A1: this compound is a derivative of Ipatasertib featuring a primary amine (-NH2) group. This amine serves as a chemical handle for conjugation, most notably in the synthesis of PROTACs. For instance, the PROTAC INY-03-041 incorporates this compound linked to a CRBN ligand.[1] While its core mechanism of inhibiting the PI3K/AKT signaling pathway is expected to be the same as Ipatasertib, its physicochemical properties and formulation requirements may differ slightly due to the added functional group.
Q2: My this compound is precipitating out of solution during my in vitro assay. What can I do?
A2: Precipitation is a common issue with poorly soluble compounds like kinase inhibitors. Here are a few troubleshooting steps:
-
Optimize Your Stock Solution: Ensure your initial stock solution is fully dissolved in an appropriate organic solvent like DMSO.
-
Reduce Final Concentration: The simplest solution is often to lower the final working concentration of this compound in your aqueous assay buffer.
-
Use a Surfactant: Adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant such as Tween-20 or Pluronic F-68 to your assay medium can help maintain solubility.
-
Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent like ethanol or PEG300 in your final assay buffer can improve solubility. However, be mindful of potential solvent effects on your cells or assay.
Q3: What are some recommended starting formulations for in vivo oral administration of this compound in preclinical models?
A3: For preclinical oral gavage studies in rodents, several vehicle formulations can be considered to improve the solubility and absorption of poorly water-soluble compounds like this compound. Here are two commonly used examples:
-
PEG-based formulation: A mixture of Polyethylene glycol 300 (PEG300), Tween-80, and saline. A typical composition could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Cyclodextrin-based formulation: A solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. A 20% SBE-β-CD solution can be effective in solubilizing hydrophobic compounds.[1]
It is crucial to assess the stability and homogeneity of your formulation before administration.
Q4: What is the mechanism of action of Ipatasertib?
A4: Ipatasertib is an ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[2] By binding to the ATP-binding pocket of AKT, Ipatasertib prevents the phosphorylation of downstream substrates, thereby inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound oral formulations.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or inconsistent oral bioavailability in animal studies. | Poor solubility of this compound in the gastrointestinal tract. | - Utilize a solubility-enhancing formulation (e.g., amorphous solid dispersion, lipid-based formulation, or cyclodextrin complex).- Reduce the particle size of the compound through micronization or nanomilling to increase surface area for dissolution. |
| Chemical instability of the compound in the formulation or GI tract. | - Assess the stability of this compound in your chosen vehicle over the duration of the study.- Consider enteric coating if the compound is unstable in the acidic environment of the stomach. | |
| High first-pass metabolism. | - Co-administer with a known inhibitor of the metabolizing enzymes (if known and appropriate for the study).- This is an inherent property and may limit oral bioavailability. | |
| Precipitation of the compound upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility of the compound has been exceeded (a phenomenon known as "crashing out"). | - Reduce the final concentration in the aqueous medium.- Add the DMSO stock to the aqueous buffer slowly while vortexing vigorously.- Include a surfactant or co-solvent in the aqueous buffer. |
| Inconsistent results in cell-based assays. | Inaccurate effective concentration due to poor solubility and precipitation. | - Visually inspect assay plates for any signs of precipitation before and after the experiment.- Perform a solubility test in your specific cell culture medium.- Prepare fresh dilutions from a frozen stock solution for each experiment and avoid repeated freeze-thaw cycles. |
| Difficulty in preparing a stable and homogenous oral suspension. | Inadequate wetting of the drug particles or particle agglomeration. | - Use a wetting agent (e.g., a surfactant like Tween 80) in the vehicle.- Employ a high-shear homogenizer to ensure uniform particle size distribution.- Include a suspending agent (e.g., methylcellulose) to prevent settling. |
Quantitative Data Summary
The following tables summarize key quantitative data for the parent compound, Ipatasertib. While specific data for this compound is not widely available, these values for Ipatasertib provide a useful baseline for experimental design.
Table 1: Physicochemical Properties of Ipatasertib
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₂ClN₅O₂ | [3] |
| Molecular Weight | 458.0 g/mol | |
| Oral Bioavailability (Human) | 34.0% | |
| Tmax (Human, 400 mg dose) | 1 hour | |
| Half-life (t½) (Human, 400 mg dose) | ~45 hours |
Table 2: Preclinical and Clinical Dosing of Ipatasertib
| Study Type | Species | Dose | Formulation/Vehicle | Reference |
| Preclinical Xenograft | Mouse | 100 mg/kg, daily oral | Not specified | |
| Phase I Clinical Trial | Human | 400 mg, once daily | Oral tablets/capsules | |
| Phase I Clinical Trial | Human | 600 mg, once daily (21 days on/7 off) | Oral |
Experimental Protocols
1. Protocol for In Vitro Dissolution Testing of an this compound Oral Formulation
This protocol provides a general method for assessing the in vitro dissolution rate of an this compound formulation, which is a critical parameter for predicting in vivo performance.
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium: 900 mL of a buffer relevant to the gastrointestinal tract (e.g., 0.1 N HCl for simulated gastric fluid, or pH 6.8 phosphate buffer for simulated intestinal fluid).
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 50 or 75 RPM
-
Procedure:
-
Place a single dose of the this compound formulation (e.g., capsule or tablet) into each dissolution vessel.
-
Begin stirring at the specified speed.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples promptly.
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculate the percentage of drug dissolved at each time point.
-
2. Protocol for Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a drug candidate.
-
Cell Culture:
-
Seed Caco-2 cells onto permeable filter supports in a transwell plate.
-
Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assessment:
-
Prepare a solution of this compound in a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
For apical to basolateral (A-B) permeability, add the drug solution to the apical side of the transwell.
-
For basolateral to apical (B-A) permeability, add the drug solution to the basolateral side.
-
Incubate the plate at 37 °C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment (basolateral for A-B, apical for B-A).
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor compartment.
-
3. Protocol for a Murine Pharmacokinetic Study of an Oral this compound Formulation
This protocol outlines a typical pharmacokinetic study in mice to determine the oral bioavailability and other pharmacokinetic parameters of an this compound formulation.
-
Animals: Use an appropriate strain of mice (e.g., C57BL/6 or BALB/c), with a sufficient number of animals per group for statistical power.
-
Dosing:
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
For determination of absolute bioavailability, a separate group of animals should receive an intravenous (IV) administration of this compound.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood can be collected via a suitable method, such as tail vein or saphenous vein bleeding.
-
Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Oral bioavailability (F%) calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
-
Visualizations
References
Technical Support Center: Ipatasertib and Ipatasertib-NH2 Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Ipatasertib and its primary N-dealkylated metabolite, Ipatasertib-NH2, in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound is the major metabolite of Ipatasertib, designated as M1 or G-037720 in pharmacokinetic studies. It is formed through the N-dealkylation of the parent Ipatasertib molecule, a process primarily mediated by the CYP3A enzyme in the liver.[1] This metabolic reaction involves the removal of the (2S)-2-(4-chlorophenyl)-3-(isopropylamino)propan-1-one moiety, leaving a secondary amine on the piperazine ring.
Q2: What are the primary factors that can cause the degradation of Ipatasertib and this compound in solution?
A2: The stability of Ipatasertib and its N-dealkylated metabolite can be influenced by several factors, including:
-
pH: Hydrolysis can occur at acidic or alkaline pH.
-
Oxidation: The presence of oxidizing agents can lead to degradation.
-
Light: Exposure to UV or fluorescent light may induce photolytic degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
Q3: What are the recommended storage conditions for Ipatasertib stock solutions?
A3: To ensure the stability of Ipatasertib stock solutions, it is recommended to:
-
Dissolve Ipatasertib in a suitable organic solvent such as DMSO.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: How can I monitor the degradation of Ipatasertib and the formation of this compound in my experimental samples?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or mass spectrometry detector, is the most reliable way to monitor the degradation of Ipatasertib and quantify the formation of this compound and other degradants. Such a method should be capable of separating the parent drug from all potential degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected loss of Ipatasertib potency in cell culture. | Degradation of Ipatasertib in the culture medium due to pH, temperature, or light exposure. | 1. Prepare fresh Ipatasertib-containing media for each experiment.2. For long-term experiments, consider replenishing the media with fresh Ipatasertib at regular intervals.3. Protect cell culture plates from direct light exposure. |
| Appearance of unknown peaks in HPLC/UPLC chromatogram. | Formation of degradation products of Ipatasertib or this compound. | 1. Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradants.2. Use a mass spectrometer detector to obtain mass information of the unknown peaks for structural elucidation. |
| Precipitation of Ipatasertib in aqueous solution. | Low aqueous solubility of Ipatasertib. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is kept to a minimum (typically <0.5%).2. Prepare a more diluted stock solution and add a larger volume to the aqueous medium.3. Consider using a formulation aid, such as a cyclodextrin, to improve solubility. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Kinase Inhibitors
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl | 2 - 48 hours | 5% - 20% |
| Base Hydrolysis | 0.1 M NaOH | 2 - 48 hours | 5% - 20% |
| Oxidation | 3% H₂O₂ | 2 - 48 hours | 5% - 20% |
| Thermal Degradation | 60°C - 80°C | 24 - 72 hours | 5% - 20% |
| Photolytic Degradation | UV light (254 nm) or fluorescent light | 2 - 24 hours | 5% - 20% |
This table provides general conditions based on literature for similar molecules. Optimal conditions for Ipatasertib should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of Ipatasertib in Solution
Objective: To intentionally degrade Ipatasertib under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
Ipatasertib
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with UV or MS detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Ipatasertib in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Acid Hydrolysis:
-
Mix equal volumes of the Ipatasertib stock solution and 0.1 M HCl.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 6, 12, 24, 48 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the working concentration.
-
-
Base Hydrolysis:
-
Mix equal volumes of the Ipatasertib stock solution and 0.1 M NaOH.
-
Follow the incubation and sampling procedure as described for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the Ipatasertib stock solution and 3% H₂O₂.
-
Incubate at room temperature for various time points.
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place a solution of Ipatasertib in a temperature-controlled oven (e.g., 80°C) for various time points.
-
At each time point, withdraw an aliquot, cool to room temperature, and dilute with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of Ipatasertib to a UV lamp (e.g., 254 nm) or a photostability chamber for various time points.
-
A control sample should be kept in the dark at the same temperature.
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
-
Analysis: Analyze all samples by a developed and validated stability-indicating HPLC/UPLC method. The method should be able to separate the Ipatasertib peak from all generated degradation product peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating Ipatasertib from its potential degradation products, including this compound.
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or UV detector.
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
Method Parameters (to be optimized):
-
Mobile Phase: A gradient elution is often necessary. Start with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Gradient Program: Optimize the gradient to achieve good resolution between all peaks.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintain at a constant temperature (e.g., 30°C) to ensure reproducibility.
-
Detection Wavelength: Determine the optimal wavelength for detecting both Ipatasertib and its degradation products by examining their UV spectra from the PDA detector.
-
Injection Volume: Typically 10-20 µL.
Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: PI3K/AKT signaling pathway and the mechanism of action of Ipatasertib.
Caption: Workflow for a forced degradation study of Ipatasertib.
References
Ipatasertib-NH2 Resistance Mechanisms: A Technical Support Guide
Welcome to the technical support center for researchers investigating resistance mechanisms to Ipatasertib, a selective ATP-competitive inhibitor of all three isoforms of the AKT kinase. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research in overcoming resistance to this targeted therapy.
Frequently Asked Questions (FAQs)
Q1: What is Ipatasertib and how does it work?
A1: Ipatasertib (GDC-0068) is a potent, orally administered small-molecule inhibitor that targets the serine/threonine kinase AKT (also known as Protein Kinase B).[1] It is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of AKT, preventing its kinase activity and subsequent downstream signaling.[1][2] This inhibition can lead to decreased cancer cell proliferation and the induction of apoptosis (programmed cell death).[2] The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer, making AKT a key therapeutic target.[1]
Q2: We are observing high IC50 values and low sensitivity to Ipatasertib in our cancer cell line. What are the potential causes?
A2: High IC50 values or low sensitivity to Ipatasertib can be attributed to several factors:
-
Absence of PI3K/AKT Pathway Activation: Cancer cell lines that lack activating mutations in the PI3K/AKT pathway (e.g., wild-type PTEN and PIK3CA) are generally less sensitive to Ipatasertib. Sensitivity is often correlated with high levels of phosphorylated AKT (pAKT).
-
Compensatory Signaling Pathways: Resistance to Ipatasertib is often driven by the activation of parallel or "bypass" signaling pathways that compensate for the inhibition of AKT. Studies have shown that resistance can be mediated by the rewiring of pathways such as PIM signaling.
-
Experimental Variability: Inconsistent results can arise from variations in cell seeding density, improper drug dilution or storage, or contamination of cell cultures.
Q3: What are the known mechanisms of acquired resistance to Ipatasertib?
A3: Unlike allosteric AKT inhibitors where resistance is often associated with mutations in the AKT gene itself, acquired resistance to the ATP-competitive inhibitor Ipatasertib is frequently driven by the activation of parallel, compensatory signaling pathways. Research in prostate cancer models has specifically pointed to the role of rewired compensatory activity, including the activation of PIM signaling, as a key driver of resistance. This means that while Ipatasertib is effectively inhibiting AKT, the cancer cells survive and proliferate by utilizing alternative signaling routes.
Q4: Can Ipatasertib be used in combination with other anti-cancer agents to overcome resistance?
A4: Yes, combination strategies are a promising approach to overcome Ipatasertib resistance. Preclinical and clinical studies have demonstrated synergistic effects when Ipatasertib is combined with other cytotoxic agents, such as paclitaxel. For instance, in cases where resistance is driven by the PIM signaling pathway, co-treatment with a PIM inhibitor can reverse resistance.
Troubleshooting Guides
Issue 1: High IC50 Value / Low Sensitivity to Ipatasertib
| Possible Cause(s) | Recommended Solution(s) |
| The cancer cell line may not have activating mutations in the PI3K/AKT pathway (e.g., wild-type PTEN and PIK3CA). | - Sequence the cell line to check for mutations in PIK3CA, AKT1, and PTEN.- Select a cell line with known PI3K/AKT pathway alterations for your experiments. |
| Development of acquired resistance through compensatory signaling pathways. | - Perform phosphoproteomic or transcriptomic analysis to identify upregulated parallel pathways (e.g., PIM, ERK).- Test combination therapies with inhibitors targeting the identified compensatory pathways. |
| Suboptimal experimental conditions in cell viability assays. | - Optimize cell seeding density. Higher densities may require higher drug concentrations.- Ensure the assay duration is sufficient to observe anti-proliferative effects (typically 72-96 hours). |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause(s) | Recommended Solution(s) |
| Variability in cell seeding density. | - Ensure a consistent cell seeding density is used across all wells and experiments.- Use a cell counter for accurate cell quantification. |
| Inconsistent drug concentration due to improper dilution or storage. | - Prepare fresh drug dilutions for each experiment from a properly stored stock solution.- Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Contamination of cell cultures (e.g., mycoplasma). | - Regularly check cell cultures for any signs of contamination.- Periodically test for mycoplasma contamination. |
Issue 3: No Inhibition of Downstream AKT Targets (e.g., p-S6, p-GSK3β) in Western Blot
| Possible Cause(s) | Recommended Solution(s) |
| Insufficient drug concentration or incubation time. | - Perform a dose-response and time-course experiment to determine the optimal concentration and duration of Ipatasertib treatment for inhibiting downstream targets in your specific cell line. |
| Low basal activity of the PI3K/AKT pathway in the cell line. | - Consider stimulating the pathway with a growth factor (e.g., EGF, IGF-1) prior to Ipatasertib treatment to create a larger window for observing inhibition. |
| Issues with Western blot protocol. | - Ensure that lysis buffers contain fresh phosphatase and protease inhibitors to preserve protein phosphorylation.- Use BSA for blocking when working with phospho-antibodies, as milk contains phosphoproteins that can increase background. |
Quantitative Data Summary
Table 1: Ipatasertib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Alterations | Ipatasertib IC50 (µM) |
| ARK1 | Uterine Serous Carcinoma | PTEN wild-type | 6.62 |
| SPEC-2 | Uterine Serous Carcinoma | PTEN null | 2.05 |
| HEC-1A | Endometrial Cancer | - | 4.65 |
| ECC-1 | Endometrial Cancer | - | 2.92 |
| LNCaP (Parental) | Prostate Cancer | PTEN loss | ~1.0 |
| LNCaP (MK-2206 Resistant) | Prostate Cancer | PTEN loss | ~1.0 |
| Panel Average | Various | PTEN loss or PIK3CA mutations | 4.8 |
| Panel Average | Various | Wild-type PTEN and PIK3CA | 8.4 |
| MDA-MB-231 | Breast Cancer | - | 5.36 |
| MCF-7 | Breast Cancer | PIK3CA mutation | 7.55 |
| NCI-N87 | Gastric Cancer | HER2-positive | ~0.1 - ~0.5 |
| OE19 | Gastric Cancer | HER2-positive | ~0.1 - ~0.5 |
| OE33 | Gastric Cancer | HER2-positive | ~0.1 - ~0.5 |
Key Experimental Protocols
Protocol 1: Generation of Ipatasertib-Resistant Cancer Cell Lines
This protocol describes the continuous dose escalation method to generate Ipatasertib-resistant cell lines.
-
Initial IC50 Determination: Determine the IC50 of Ipatasertib for the parental cancer cell line using a standard cell viability assay (see Protocol 3).
-
Continuous Exposure: Culture the parental cells in the continuous presence of Ipatasertib, starting at a low concentration (e.g., the initial IC50).
-
Dose Escalation: As the cells adapt and resume proliferation, gradually increase the concentration of Ipatasertib in a stepwise manner.
-
Monitoring: Regularly monitor the cells for changes in morphology and proliferation rate.
-
Characterization: Once a stable resistant cell line is established (this process can take 6-12 months), characterize the resistant phenotype by re-evaluating the IC50 and comparing it to the parental line. Further molecular characterization should be performed to investigate resistance mechanisms.
Protocol 2: Western Blot for Phospho-AKT (Ser473) and Downstream Targets
This protocol is for assessing the inhibition of AKT signaling by measuring the phosphorylation status of AKT and its downstream targets.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of Ipatasertib for the desired time period. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load 20-30 µg of protein per lane into a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and downstream targets (e.g., phospho-S6, phospho-GSK3β) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometric analysis and normalize the phospho-protein signal to the total protein signal.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess cell viability following treatment with Ipatasertib.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of Ipatasertib concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with the drug for 72 to 96 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using suitable software.
Visualizations
Caption: Ipatasertib resistance via PIM kinase pathway activation.
Caption: Workflow for studying Ipatasertib resistance mechanisms.
Caption: Troubleshooting logic for high Ipatasertib IC50 values.
References
Cell line specific responses to Ipatasertib-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the pan-AKT inhibitor, Ipatasertib-NH2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Ipatasertib is an orally bioavailable, ATP-competitive inhibitor of all three isoforms of the serine/threonine protein kinase AKT (AKT1, AKT2, and AKT3).[1][2][3][4] By binding to the ATP-binding pocket of AKT, Ipatasertib prevents its phosphorylation and activation.[1] This leads to the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metabolism.
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: Ipatasertib is most effective in cancer cell lines with activating alterations in the PI3K/AKT/mTOR pathway. This includes cell lines with:
-
PIK3CA mutations: These mutations lead to the constitutive activation of PI3K, a kinase upstream of AKT.
-
PTEN loss or mutation: PTEN is a tumor suppressor that negatively regulates the PI3K/AKT pathway. Its loss or inactivation results in hyperactivation of AKT.
-
AKT1 mutations: Certain mutations in AKT1 can also lead to its constitutive activation.
Sensitivity to Ipatasertib has been observed in various cancer cell lines, including those from breast, prostate, endometrial, and colon cancers.
Q3: What is the recommended concentration range for this compound in cell culture experiments?
A3: The optimal concentration of Ipatasertib can vary significantly between cell lines. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on published studies, a broad range of concentrations from 100 nM to 20 µM can be tested initially. For example, in uterine serous carcinoma cell lines ARK1 and SPEC-2, IC50 values were reported to be 6.62 µM and 2.05 µM, respectively, after 72 hours of treatment.
Q4: How should I prepare and store this compound?
A4: Ipatasertib is typically supplied as a solid. For in vitro experiments, it is commonly dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Stock solutions should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Guide 1: Unexpectedly High IC50 Value or Low Sensitivity to Ipatasertib
This guide addresses situations where Ipatasertib does not inhibit cell viability at expected concentrations.
| Potential Cause | Suggested Solution |
| Cell line lacks PI3K/AKT pathway activation. | Verify the mutational status of key pathway components like PIK3CA, PTEN, and AKT1 in your cell line. Consider using a cell line known to have an activated PI3K/AKT pathway as a positive control. |
| Suboptimal experimental conditions. | Ensure that the treatment duration is sufficient (e.g., 48-72 hours for viability assays). Optimize cell seeding density, as high confluency can sometimes confer resistance. |
| Drug inactivity. | Confirm the proper storage and handling of the Ipatasertib stock solution. Prepare fresh dilutions for each experiment. |
| Acquired resistance. | If you are working with a cell line that has been continuously exposed to the drug, it may have developed resistance. This can occur through the activation of parallel survival pathways. |
Logical Workflow for Troubleshooting High IC50 Values
Caption: A logical workflow for troubleshooting high Ipatasertib IC50 values.
Guide 2: Inconsistent or Non-reproducible Western Blot Results for p-AKT
This guide provides troubleshooting steps for Western blotting experiments aimed at assessing the phosphorylation status of AKT.
| Potential Cause | Suggested Solution |
| Suboptimal Lysis Buffer. | Use a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins. |
| Inappropriate Blocking Buffer. | For phospho-specific antibodies, use 3-5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for blocking instead of milk, as milk contains phosphoproteins that can increase background. |
| Low Abundance of p-AKT. | Ensure that your cells are stimulated to activate the PI3K/AKT pathway before treatment if you are looking for inhibition. Serum starvation followed by growth factor stimulation can increase basal p-AKT levels. |
| Antibody Issues. | Use a phospho-specific antibody that has been validated for Western blotting. Perform an antibody titration to determine the optimal concentration. |
| Incorrect Protein Loading. | Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA or Bradford). Always probe for a loading control like β-actin or GAPDH. |
Experimental Workflow for Western Blot Analysis of p-AKT
Caption: A generalized experimental workflow for Western blot analysis of p-AKT.
Quantitative Data Summary
Table 1: IC50 Values of Ipatasertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | IC50 (µM) | Treatment Duration (hours) |
| ARK1 | Uterine Serous Carcinoma | Wild Type | 6.62 | 72 |
| SPEC-2 | Uterine Serous Carcinoma | Null | 2.05 | 72 |
| HCT116 | Colon Cancer | Wild Type | Not specified, but effective at 10 µM | 24 |
| DLD1 | Colon Cancer | p53 mutant | Not specified, but effective at 10 µM | 24 |
Data extracted from a study by Dong et al.
Table 2: Effect of Ipatasertib on Apoptosis Induction
| Cell Line | Ipatasertib Concentration (µM) | Fold Increase in Cleaved Caspase 3 Activity | Treatment Duration (hours) |
| ARK1 | 25 | 1.75 | 18 |
| SPEC-2 | 25 | 2.9 | 18 |
| HEC-1A | 10 | ~1.88 | 18 |
| ECC-1 | 10 | ~1.99 | 18 |
Data for ARK1 and SPEC-2 from Dong et al. Data for HEC-1A and ECC-1 from He et al.
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo® 3D)
This protocol is adapted for determining cell viability in 3D spheroid cultures treated with Ipatasertib.
Materials:
-
Opaque-walled multiwell plates (e.g., 96-well)
-
CellTiter-Glo® 3D Reagent (Promega)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Prepare opaque-walled multiwell plates with your 3D cell culture spheroids.
-
Add Ipatasertib at various concentrations to the wells and incubate for the desired duration (e.g., 7 days).
-
Equilibrate the plate and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.
-
Place the plate on a plate shaker and mix for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Protocol 2: Western Blotting for PI3K/AKT Pathway Proteins
This protocol details the steps for analyzing the phosphorylation status of AKT and its downstream targets.
Materials:
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT, anti-p-S6, anti-total S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treating cells with Ipatasertib, wash them with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total proteins and a loading control.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Ipatasertib for the desired time (e.g., 18-24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Signaling Pathway and Workflow Diagrams
PI3K/AKT/mTOR Signaling Pathway and Ipatasertib Inhibition
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Ipatasertib.
References
Ipatasertib-NH2 Technical Support Center: Enhancing Therapeutic Index in Preclinical Research
Welcome to the technical support center for Ipatasertib-NH2, a potent pan-Akt inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their preclinical studies by providing troubleshooting guidance and answers to frequently asked questions. Our goal is to help you navigate common experimental challenges and improve the therapeutic index of this compound in your cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2] Akt is a central component of the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell proliferation, survival, and metabolism.[1][2] By binding to the ATP-binding pocket of Akt, this compound prevents its phosphorylation and activation, leading to the inhibition of downstream signaling, induction of apoptosis, and a reduction in cell proliferation in cancer cells with an activated PI3K/Akt pathway.[1]
Q2: Which cancer cell lines are most likely to be sensitive to this compound?
A2: Cancer cell lines with genetic alterations that lead to hyperactivation of the PI3K/Akt pathway are generally more sensitive to this compound. This includes cell lines with:
-
PTEN loss-of-function mutations: PTEN is a tumor suppressor that negatively regulates the PI3K/Akt pathway. Its loss leads to constitutive pathway activation.
-
PIK3CA activating mutations: PIK3CA encodes the catalytic subunit of PI3K. Activating mutations result in increased Akt signaling.
-
High basal levels of phosphorylated Akt (p-Akt): This is a direct indicator of an activated pathway.
Q3: What is a typical effective concentration range for this compound in in vitro studies?
A3: The effective concentration of this compound, typically represented by the half-maximal inhibitory concentration (IC50), varies significantly depending on the cancer cell line's genetic background. IC50 values can range from the nanomolar to the micromolar scale. For instance, in some uterine serous carcinoma cell lines, IC50 values have been reported to be in the low micromolar range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: What are the common on-target toxicities associated with this compound in preclinical models?
A4: Due to Akt's role in normal physiological processes, on-target toxicities can occur. The most common toxicities observed in animal studies are:
-
Hyperglycemia: Akt is a key mediator of insulin signaling. Inhibition of Akt can lead to increased blood glucose levels.
-
Gastrointestinal (GI) toxicities: The PI3K/Akt pathway is important for maintaining the integrity of the GI lining. Inhibition can lead to diarrhea, nausea, and decreased appetite.
Troubleshooting Guides
In Vitro Assay Challenges
Problem: High IC50 value or low sensitivity to this compound in our cell line.
| Potential Cause | Troubleshooting Steps |
| Cell line lacks PI3K/Akt pathway activation. | 1. Verify Pathway Status: Confirm the mutational status of PIK3CA, PTEN, and Akt in your cell line via sequencing. 2. Assess p-Akt Levels: Use Western blotting to check the basal levels of phosphorylated Akt (Ser473 and Thr308). 3. Select Appropriate Cell Line: If the pathway is not activated, consider using a different cell line with known PI3K/Akt pathway alterations for your experiments. |
| Suboptimal drug concentration or treatment duration. | 1. Dose-Response Curve: Perform a comprehensive dose-response experiment with a wide range of this compound concentrations (e.g., 0.01 µM to 25 µM) to accurately determine the IC50. 2. Time-Course Experiment: Evaluate cell viability at multiple time points (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Drug stability or activity issues. | 1. Proper Storage: Ensure this compound is stored correctly according to the manufacturer's instructions to prevent degradation. 2. Fresh Preparation: Prepare fresh drug solutions for each experiment. 3. Vehicle Control: Include a vehicle-only control (e.g., DMSO) to rule out any effects of the solvent. |
Problem: Inconsistent or no induction of apoptosis after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Insufficient drug concentration or exposure time. | 1. Optimize Dose and Time: Conduct a dose-response and time-course experiment, measuring apoptosis markers at various concentrations and time points (e.g., 12, 24, 48, 72 hours). |
| Insensitive apoptosis detection method. | 1. Use Multiple Assays: Employ a combination of methods to assess apoptosis, such as caspase activity assays (Caspase-3/7, -8, -9), TUNEL staining, or Annexin V/PI staining followed by flow cytometry. 2. Western Blot for Apoptosis Markers: Analyze the expression of key apoptosis-related proteins like cleaved PARP, cleaved Caspase-3, Bcl-2, and Mcl-1. |
| Cell line-specific resistance mechanisms. | 1. Assess Downstream Signaling: Use Western blotting to confirm that this compound is inhibiting the phosphorylation of Akt and its downstream targets (e.g., GSK3β, PRAS40, S6). 2. Investigate Escape Pathways: The cell line might be activating alternative survival pathways. Consider exploring combination therapies to overcome this resistance. |
In Vivo Study Challenges
Problem: Managing this compound-induced hyperglycemia in animal models.
| Potential Cause | Troubleshooting Steps |
| On-target inhibition of insulin signaling. | 1. Dietary Modification: A combination of fasting prior to drug administration and a low-carbohydrate diet after dosing can effectively manage hyperglycemia in mice. 2. Blood Glucose Monitoring: Regularly monitor blood glucose levels to assess the severity of hyperglycemia and the effectiveness of management strategies. |
| Interaction with other experimental factors. | 1. Evaluate Combination Therapies: If using this compound in combination with other agents, be aware of potential synergistic effects on glucose metabolism. |
Problem: Gastrointestinal toxicity leading to weight loss and poor animal health.
| Potential Cause | Troubleshooting Steps |
| On-target disruption of gut homeostasis. | 1. Dose Optimization: Determine the maximum tolerated dose (MTD) in your specific animal model and strain. Consider dose reduction if severe toxicity is observed. 2. Supportive Care: Provide supportive care such as subcutaneous fluids to prevent dehydration and a highly palatable, low-residue diet to reduce gut irritation. 3. Symptomatic Treatment: For diarrhea, consider the reactive use of anti-diarrheal agents like loperamide, following appropriate veterinary consultation and approved protocols. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Ipatasertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Alteration(s) | IC50 (µM) | Reference |
| ARK1 | Uterine Serous Carcinoma | PTEN wild-type | 6.62 | |
| SPEC-2 | Uterine Serous Carcinoma | PTEN null | 2.05 | |
| HEC-1A | Endometrial Cancer | - | 4.65 | |
| ECC-1 | Endometrial Cancer | - | 2.92 | |
| 537Mel | Melanoma | PTEN null | Dose-dependent growth inhibition | |
| KPL4 | Breast Cancer | PIK3CA H1047R | Dose-dependent growth inhibition |
Table 2: In Vivo Efficacy and Dosing of Ipatasertib in Mouse Models
| Mouse Model | Cancer Type | Ipatasertib Dose & Schedule | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Nude Mouse Xenograft (537Mel) | Melanoma | Dose-dependent | Not specified | Dose-dependent | |
| Nude Mouse Xenograft (KPL4) | Breast Cancer | Dose-dependent | Not specified | Dose-dependent | |
| Lkb1fl/flp53fl/fl Mouse Model | Endometrial Cancer | Not specified | 4 weeks | 52.2 | |
| Xenograft Mouse Model | Colon Cancer | 40 mg/kg, daily oral gavage | 21 days | Significant |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the chosen cancer cell line to 70-80% confluency. Detach the cells using Trypsin-EDTA and resuspend them in complete medium. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. A common concentration range to test is 0.01 µM to 25 µM.
-
Cell Treatment: After overnight incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the highest concentration of DMSO) and a "no-cell control" (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Correct the absorbance values by subtracting the average absorbance of the "no-cell control" wells. Calculate the percent viability relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blotting for Assessing Akt Pathway Inhibition
This protocol describes how to assess the inhibition of Akt signaling by this compound by measuring the phosphorylation status of Akt and its downstream targets.
Materials:
-
This compound treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: phospho-Akt (Ser473), phospho-Akt (Thr308), total Akt, phospho-GSK3β, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with this compound at various concentrations and for different durations. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. A decrease in the signal for phosphorylated proteins in the this compound-treated samples compared to the control indicates pathway inhibition.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for evaluating this compound.
Caption: A decision tree for troubleshooting poor efficacy of this compound.
References
Validation & Comparative
A Head-to-Head Comparison of AKT Inhibitors: Ipatasertib-NH2 vs. Capivasertib
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical axis frequently dysregulated in various malignancies. As a central node in this pathway, the serine/threonine kinase AKT has emerged as a promising therapeutic target. This guide provides a detailed comparison of two leading ATP-competitive pan-AKT inhibitors, Ipatasertib (a derivative of which is Ipatasertib-NH2) and Capivasertib, for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Engine of Cell Survival
Both Ipatasertib and Capivasertib are potent, orally bioavailable small molecules that function as ATP-competitive inhibitors of all three AKT isoforms (AKT1, AKT2, and AKT3).[1] By binding to the ATP-binding pocket of the AKT kinase domain, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the activation of the PI3K/AKT/mTOR signaling cascade.[2][3] This inhibition ultimately leads to decreased cell proliferation, survival, and tumor growth.[4]
In Vitro Performance: A Quantitative Look at Potency
The following table summarizes the in vitro inhibitory activity of Ipatasertib and Capivasertib against the three AKT isoforms, as measured by their half-maximal inhibitory concentration (IC50) values.
| Inhibitor | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) | Reference |
| Ipatasertib (GDC-0068) | 5 | 18 | 8 | |
| Capivasertib (AZD5363) | 3 | 7 | 7 |
Clinical Development: Efficacy in Human Trials
Both Ipatasertib and Capivasertib have undergone extensive clinical evaluation, primarily in combination with other anti-cancer agents for the treatment of solid tumors, including breast and prostate cancer. The following table provides a comparative overview of key clinical trials.
| Trial Identifier | Inhibitor | Combination Therapy | Cancer Type | Key Findings & Endpoints |
| IPATential150 | Ipatasertib | Abiraterone | Metastatic Castration-Resistant Prostate Cancer (mCRPC) with PTEN loss | Modest improvement in radiographic progression-free survival (rPFS) in the PTEN-loss subgroup. |
| FAKTION | Capivasertib | Fulvestrant | HR+/HER2- Advanced Breast Cancer | Statistically significant improvement in progression-free survival (PFS). |
| LOTUS | Ipatasertib | Paclitaxel | Triple-Negative Breast Cancer (TNBC) | Trend towards improved PFS, particularly in the PIK3CA/AKT1/PTEN-altered subgroup. |
| CAPItello-291 | Capivasertib | Fulvestrant | HR+/HER2- Advanced Breast Cancer (with PIK3CA/AKT1/PTEN alterations) | Significant improvement in PFS, leading to regulatory approval in some regions. |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
Caption: The PI3K/AKT signaling pathway and points of inhibition by Ipatasertib and Capivasertib.
Caption: Workflow for in vitro kinase and cell proliferation assays to evaluate AKT inhibitors.
Experimental Protocols
In Vitro Kinase Assay (for IC50 Determination)
This protocol is a generalized representation based on methodologies described for the preclinical characterization of Ipatasertib and Capivasertib.
Objective: To determine the concentration of inhibitor required to inhibit 50% of the enzymatic activity of recombinant human AKT isoforms.
Materials:
-
Recombinant human AKT1, AKT2, and AKT3 enzymes.
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.2 mM sodium orthovanadate, 1 mM DTT).
-
Peptide substrate (e.g., a synthetic peptide containing the AKT phosphorylation motif).
-
[γ-32P]ATP.
-
Ipatasertib or Capivasertib dissolved in DMSO.
-
96-well plates.
-
Phosphocellulose paper.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant AKT enzyme, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.
-
Measure the amount of incorporated 32P in a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (for GI50 Determination)
This protocol is a generalized representation based on methodologies described for the preclinical characterization of Ipatasertib and Capivasertib.
Objective: To determine the concentration of inhibitor required to inhibit the growth of cancer cell lines by 50%.
Materials:
-
Cancer cell lines (e.g., breast, prostate cancer cell lines).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Ipatasertib or Capivasertib dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer.
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor in cell culture medium.
-
Treat the cells with the inhibitor at various concentrations and incubate for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of growth inhibition relative to untreated control cells.
-
Plot the percentage of growth inhibition against the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) value using non-linear regression analysis.
Conclusion
Both Ipatasertib and Capivasertib are potent pan-AKT inhibitors with demonstrated preclinical and clinical activity. While in vitro data suggests Capivasertib may have slightly higher potency against AKT isoforms, clinical outcomes are influenced by a multitude of factors including pharmacokinetics, pharmacodynamics, and the specific genetic context of the tumor. The choice between these inhibitors in a research or clinical setting will depend on the specific application, the cancer type being studied, and the combination therapies being considered. The provided data and protocols offer a foundational guide for researchers to design and interpret experiments aimed at further elucidating the roles of these important targeted therapies.
References
On-Target Activity of Ipatasertib-NH2: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target activity of Ipatasertib-NH2, a potent and selective ATP-competitive pan-Akt inhibitor, with other alternative Akt inhibitors. The information presented is supported by experimental data to aid researchers in making informed decisions for their drug development and research applications.
Ipatasertib (also known as GDC-0068) is an orally bioavailable small molecule that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2] By binding to the ATP-binding pocket of Akt, Ipatasertib effectively blocks the phosphorylation of downstream substrates, leading to the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][3] This inhibition ultimately results in reduced cell proliferation and tumor growth.[3]
Comparative Analysis of On-Target Activity
To objectively assess the on-target activity of Ipatasertib, its performance is compared against other known Akt inhibitors, including the ATP-competitive inhibitors Afuresertib and Capivasertib, and the allosteric inhibitor MK-2206.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the IC50 values of Ipatasertib and alternative Akt inhibitors against the three Akt isoforms in cell-free assays.
| Inhibitor | Type | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5 | 18 | 8 |
| Afuresertib (GSK2110183) | ATP-Competitive | 1.3 | 4.3 | 5.3 |
| Capivasertib (AZD5363) | ATP-Competitive | 3 | 8 | 8 |
| MK-2206 | Allosteric | 8 | 12 | 65 |
Note: Lower IC50 values indicate higher potency.
Cellular Activity
The effectiveness of these inhibitors in a cellular context is demonstrated by their ability to inhibit cell viability in various cancer cell lines. The following table presents the IC50 values of Ipatasertib and MK-2206 in different cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Ipatasertib | ARK1 | Uterine Serous Carcinoma | 6.62 |
| SPEC-2 | Uterine Serous Carcinoma | 2.05 | |
| MK-2206 | CNE-1 | Nasopharyngeal Carcinoma | 3-5 |
| CNE-2 | Nasopharyngeal Carcinoma | 3-5 | |
| HONE-1 | Nasopharyngeal Carcinoma | 3-5 | |
| SUNE-1 | Nasopharyngeal Carcinoma | <1 |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the PI3K/Akt signaling pathway and the general workflows for key experiments used to validate the on-target activity of Akt inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for Downstream Signaling
This protocol is used to assess the phosphorylation status of Akt and its downstream targets.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the Akt inhibitor or vehicle control for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473/Thr308), total Akt, phospho-PRAS40, or other downstream targets overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the Akt inhibitor for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the Akt inhibitor in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer the Akt inhibitor (e.g., Ipatasertib at 50-100 mg/kg) orally, daily.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy.
References
- 1. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Ipatasertib-Abiraterone Combination Therapy in Metastatic Castration-Resistant Prostate Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Ipatasertib-Abiraterone combination therapy against standard-of-care treatments for metastatic castration-resistant prostate cancer (mCRPC), supported by experimental data from the pivotal IPATential150 clinical trial and other relevant studies.
The addition of the AKT inhibitor Ipatasertib to the androgen biosynthesis inhibitor Abiraterone represents a targeted approach to overcoming treatment resistance in mCRPC. This combination therapy has shown a statistically significant improvement in radiographic progression-free survival (rPFS) in patients with PTEN-loss mCRPC.[1][2][3][4][5] This guide delves into the efficacy and safety profile of this combination, compares it with established therapies, and provides detailed experimental methodologies for key cited experiments.
Performance Comparison: Ipatasertib-Abiraterone vs. Alternatives
The therapeutic landscape for mCRPC has evolved, with several effective agents available. This section compares the efficacy and safety of the Ipatasertib-Abiraterone combination with standard treatments like Docetaxel and Enzalutamide.
Efficacy
The IPATential150 trial demonstrated that the addition of Ipatasertib to Abiraterone and Prednisone significantly improved rPFS in patients with PTEN-loss mCRPC. In this patient subgroup, the median rPFS was 18.5 months for the Ipatasertib combination compared to 16.5 months for the placebo plus Abiraterone arm. However, this benefit was not statistically significant in the overall intention-to-treat (ITT) population.
| Treatment Regimen | Patient Population | Median Radiographic Progression-Free Survival (rPFS) | Hazard Ratio (HR) (95% CI) | p-value | Source |
| Ipatasertib + Abiraterone + Prednisone | mCRPC with PTEN loss | 18.5 months | 0.77 (0.61-0.98) | 0.034 | **** |
| Placebo + Abiraterone + Prednisone | mCRPC with PTEN loss | 16.5 months | - | - | |
| Ipatasertib + Abiraterone + Prednisone | ITT Population (mCRPC) | 19.2 months | 0.84 (0.71-0.99) | 0.043 (not significant) | **** |
| Placebo + Abiraterone + Prednisone | ITT Population (mCRPC) | 16.6 months | - | - | |
| Docetaxel + Prednisone | mCRPC (chemotherapy-naive) | 8.9 months (PFS) | - | - | |
| Enzalutamide | mCRPC (chemotherapy-naive) | Not Reached (rPFS) | 0.17 (vs. placebo) | <0.0001 | |
| Enzalutamide | mCRPC (post-docetaxel) | 18.4 months (Overall Survival) | 0.63 (vs. placebo) | <0.001 |
Safety and Tolerability
The combination of Ipatasertib and Abiraterone was associated with a higher incidence of adverse events (AEs) compared to Abiraterone alone.
| Adverse Event (Grade 3 or higher) | Ipatasertib + Abiraterone + Prednisone | Placebo + Abiraterone + Prednisone | Source |
| All Grade 3+ AEs | 70% | 39% | **** |
| Diarrhea | 11% | 2% | |
| Rash | 16% | <1% | |
| Hyperglycemia | 9% | 1% | |
| Nausea | 2% | <1% | |
| Fatigue | Not Reported | Not Reported | - |
| Febrile Neutropenia (Docetaxel) | Not Applicable | 12% | |
| Hypertension (Enzalutamide) | Not Applicable | 14.2% |
Adverse events leading to the discontinuation of Ipatasertib or placebo occurred in 21% and 5% of patients, respectively.
Signaling Pathway and Experimental Workflow
Dual Blockade of Androgen Receptor and PI3K/AKT Signaling
Ipatasertib is a selective inhibitor of all three isoforms of AKT, a key node in the PI3K signaling pathway. Abiraterone inhibits CYP17A1, an enzyme crucial for androgen biosynthesis, thereby suppressing androgen receptor (AR) signaling. In prostate cancer, particularly in tumors with loss of the tumor suppressor PTEN, the PI3K/AKT pathway is often hyperactivated and can mediate resistance to AR-directed therapies. The combination of Ipatasertib and Abiraterone provides a dual blockade of these two critical signaling pathways, offering a potential strategy to overcome treatment resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase III Trials With Docetaxel-Based Combinations for Metastatic Castration-Resistant Prostate Cancer: Time to Learn From Past Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTEN Loss as Determined by Clinical-grade Immunohistochemistry Assay Is Associated with Worse Recurrence-free Survival in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for PTEN Expression by Immunohistochemistry in Formalin-fixed Paraffin-embedded Human Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Independent Analysis of Ipatasertib-NH2: A Comparative Guide to its Anti-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of Ipatasertib-NH2, an ATP-competitive pan-Akt inhibitor, with other alternative AKT and PI3K/AKT pathway inhibitors. The analysis is supported by experimental data from preclinical and clinical studies, with detailed methodologies for key experiments to allow for independent verification and replication.
Executive Summary
Ipatasertib (GDC-0068) is a potent, orally bioavailable small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent driver of tumorigenesis, making Akt a prime therapeutic target.[1] Ipatasertib has demonstrated significant anti-tumor activity in a range of cancers, both as a monotherapy and in combination with other agents. This guide compares its performance against other well-known AKT inhibitors, Capivasertib (AZD5363) and MK-2206, as well as the PI3Kα inhibitor Alpelisib (BYL-719), providing a comprehensive overview for researchers in the field of oncology drug development.
Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Ipatasertib functions as an ATP-competitive inhibitor, binding to the kinase domain of Akt and preventing the phosphorylation of its downstream substrates. This blockade of signal transduction can lead to the inhibition of tumor cell proliferation and the induction of apoptosis.
Comparative In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Ipatasertib and alternative inhibitors across various cancer cell lines. Lower IC50 values indicate greater potency.
| Inhibitor | Target(s) | Cancer Type | Cell Line | IC50 (µM) |
| Ipatasertib | pan-Akt | Uterine Serous Carcinoma | ARK1 (PTEN wild-type) | 6.62 |
| Uterine Serous Carcinoma | SPEC-2 (PTEN null) | 2.05 | ||
| Breast Cancer | MDA-MB-468 (PTEN null) | 0.13 | ||
| Prostate Cancer | LNCaP (PTEN null) | 0.048 | ||
| Capivasertib | pan-Akt | Breast Cancer | BT474 (PIK3CA mutant) | 0.09 |
| Breast Cancer | MCF7 (PIK3CA mutant) | 0.12 | ||
| Prostate Cancer | LNCaP (PTEN null) | 0.2 | ||
| MK-2206 | pan-Akt (allosteric) | Breast Cancer | MDA-MB-231 | 1.1 |
| Breast Cancer | T47D (PIK3CA mutant) | 0.2 | ||
| Nasopharyngeal Carcinoma | CNE-2 (PIK3CA mutant) | ~3-5 | ||
| Alpelisib | PI3Kα | Breast Cancer | KPL4 (PIK3CA mutant) | ~0.5 |
| Breast Cancer | HCC1954 (PIK3CA mutant) | ~1.0 |
Comparative In Vivo Anti-Tumor Activity
The efficacy of Ipatasertib and its alternatives has been evaluated in vivo using tumor xenograft models, where human cancer cells are implanted into immunocompromised mice. The following table summarizes the tumor growth inhibition (TGI) observed in these studies.
| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| Ipatasertib | Endometrial Cancer | Transgenic mouse model | Not specified | 52.2% |
| Prostate Cancer | Patient-derived xenograft (TMA-027) | 50 mg/kg, daily | 4% (as single agent) | |
| Capivasertib | Breast Cancer | BT474c | 100-300 mg/kg, twice daily | Dose-dependent inhibition |
| MK-2206 | Endometrial Cancer | Patient-derived xenograft (USC1) | 120 mg/kg, twice weekly | Significant inhibition (p<0.02) |
| Neuroblastoma | NGP | 200 mg/kg, three times a week | 48% | |
| Colon Cancer | HCT-116 | 120 mg/kg, every other day | Significant reduction (p<0.01) | |
| Alpelisib | Breast Cancer | HCC1954 | Not specified | Significant delay in tumor growth |
| Neuroblastoma | KELLY | 30 mg/kg, daily | Significant suppression |
Clinical Trial Highlights
| Inhibitor | Trial Name/Identifier | Cancer Type | Combination Therapy | Key Findings |
| Ipatasertib | IPATential150 (Phase III) | Metastatic Castration-Resistant Prostate Cancer (PTEN-loss) | Abiraterone | Improved radiographic progression-free survival (rPFS) compared to abiraterone alone (18.5 vs 16.5 months).[2][3] |
| FINER (Phase III) | ER+/HER2- Metastatic Breast Cancer | Fulvestrant | Significantly prolonged progression-free survival (PFS) compared to fulvestrant alone (5.32 vs 1.94 months).[4] | |
| LOTUS (Phase II) | Triple-Negative Breast Cancer (PIK3CA/AKT1/PTEN-altered) | Paclitaxel | Improved PFS compared to paclitaxel alone (9.0 vs 4.9 months). | |
| Capivasertib | CAPItello-291 (Phase III) | HR+/HER2- Advanced Breast Cancer | Fulvestrant | Significantly longer PFS compared to fulvestrant alone (7.2 vs 3.6 months). |
| MK-2206 | Phase I | Advanced Solid Tumors | Monotherapy | Well-tolerated with evidence of AKT signaling blockade. A patient with pancreatic adenocarcinoma showed a 23% tumor shrinkage. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate reproducibility.
Cell Viability (MTT) Assay
This protocol outlines the steps for determining the IC50 value of a test compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
Test inhibitor (e.g., Ipatasertib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of a test compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional, to enhance tumor take rate)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Analytical balance for weighing mice
Procedure:
-
Tumor Cell Implantation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), with or without Matrigel. Subcutaneously inject the cell suspension (typically 1-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Begin administration of the test compound or vehicle according to the planned dosing regimen (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Efficacy Assessment: Continue to measure tumor volume and mouse body weight regularly throughout the study. Body weight is monitored as an indicator of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a specific size, after a predetermined treatment duration, or if signs of excessive toxicity are observed.
-
Tumor Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor weight can be measured, and tissue can be collected for further analysis, such as immunohistochemistry (IHC) to assess target modulation or Western blotting.
-
Data Analysis: Calculate the percentage of Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Conclusion
This compound demonstrates potent and selective inhibition of the AKT signaling pathway, leading to significant anti-tumor effects in a variety of preclinical models and clinical settings. Its efficacy is particularly pronounced in tumors with alterations in the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations. Comparative data suggests that Ipatasertib's performance is comparable to other AKT inhibitors like Capivasertib, and it may offer advantages in specific contexts. The detailed experimental protocols provided in this guide are intended to support further independent research and verification of these findings, ultimately aiding in the development of more effective cancer therapies.
References
A Comparative Guide to Ipatasertib and First-Generation AKT Inhibitors for Researchers
In the landscape of targeted cancer therapy, the serine/threonine kinase AKT is a pivotal signaling node frequently dysregulated in a multitude of human cancers. The development of AKT inhibitors has been a key focus for drug discovery, leading to the emergence of various compounds with distinct mechanisms of action and performance profiles. This guide provides an objective, data-driven comparison of the later-generation, ATP-competitive inhibitor Ipatasertib (also known as GDC-0068) against first-generation AKT inhibitors, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive overview for preclinical and clinical research considerations.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between Ipatasertib and many first-generation AKT inhibitors lies in their mechanism of action. First-generation inhibitors can be broadly categorized into ATP-competitive and allosteric inhibitors. Ipatasertib is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor, targeting all three isoforms of AKT (AKT1, AKT2, and AKT3)[1][2]. It functions by directly competing with ATP for binding to the kinase domain of AKT, thereby preventing the phosphorylation of its downstream substrates[1].
In contrast, first-generation allosteric inhibitors, such as MK-2206, bind to a site distinct from the ATP-binding pocket, inducing a conformational change that prevents AKT activation. Other first-generation ATP-competitive inhibitors, like A-443654 and GSK690693 (Afuresertib), share a similar mechanism with Ipatasertib but may differ in their potency, selectivity, and pharmacokinetic properties.
Figure 1. Simplified PI3K/AKT Signaling Pathway and Points of Inhibition.
Performance Comparison: Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency against the target kinase and its selectivity against other kinases, which can help predict potential off-target effects.
Biochemical Potency
The following table summarizes the biochemical potency of Ipatasertib and representative first-generation AKT inhibitors against the three AKT isoforms, as measured by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki). Lower values indicate greater potency.
| Inhibitor | Type | AKT1 (IC50/Ki, nM) | AKT2 (IC50/Ki, nM) | AKT3 (IC50/Ki, nM) | Reference |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5 | 18 | 8 | [2] |
| Afuresertib (GSK2110183) | ATP-Competitive | 0.08 (Ki) | 2 (Ki) | 2.6 (Ki) | [3] |
| A-443654 | ATP-Competitive | 0.16 (Ki) | - | - |
Note: IC50 and Ki are different measures of potency and are not directly comparable.
Kinase Selectivity
A key advantage of later-generation inhibitors like Ipatasertib is often improved selectivity. The following table provides a comparison of the selectivity of Ipatasertib and a first-generation inhibitor against other kinases.
| Inhibitor | Off-Target Kinase | Selectivity (Fold difference vs. AKT or IC50) | Reference |
| Ipatasertib (GDC-0068) | PKA | >600-fold | |
| PRKG1α | 98 nM | ||
| PRKG1β | 69 nM | ||
| p70S6K | 860 nM | ||
| A-443654 | PKA | 40-fold |
Cellular Activity: From Benchtop to Biological Context
The ultimate measure of an inhibitor's utility is its performance in a cellular context. Cell-based assays provide a more biologically relevant system to assess an inhibitor's ability to engage its target and elicit a functional response.
Cell Viability Assays
The following table summarizes the half-maximal effective concentration (EC50) or IC50 values of Ipatasertib and first-generation inhibitors in various cancer cell lines. These values represent the concentration of the inhibitor required to reduce cell viability by 50%.
| Inhibitor | Cell Line | Genetic Background | EC50/IC50 (µM) | Reference |
| Ipatasertib (GDC-0068) | ARK1 | PTEN wild-type (Uterine Serous Carcinoma) | 6.62 | |
| SPEC-2 | PTEN null (Uterine Serous Carcinoma) | 2.05 | ||
| PTEN loss/PIK3CA mutant (various) | - | Mean: 4.8 | ||
| PTEN/PIK3CA wild-type (various) | - | Mean: 8.4 | ||
| Afuresertib (GSK2110183) | Malignant Pleural Mesothelioma Cell Lines | - | More potent than Ipatasertib |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are representative protocols for key assays used in the evaluation of AKT inhibitors.
Biochemical Kinase Assay (for IC50 Determination)
This protocol describes a common method to determine the in vitro potency of an inhibitor against a purified kinase.
References
Predicting Response to Ipatasertib-NH2: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Ipatasertib-NH2, an orally bioavailable inhibitor of the serine/threonine protein kinase AKT, has shown promise in clinical trials for various cancers.[1] As a key node in the PI3K/AKT/mTOR signaling pathway, AKT is frequently dysregulated in tumorigenesis, making it a critical therapeutic target.[2][3] This guide provides a comprehensive comparison of key biomarkers for predicting response to this compound, summarizing quantitative data from pivotal clinical trials and detailing the experimental protocols for their assessment.
Comparative Analysis of Predictive Biomarkers
The clinical development of this compound has highlighted several potential biomarkers for patient stratification. The most extensively studied are alterations in the PI3K/AKT/PTEN pathway, including mutations in PIK3CA and AKT1, and the loss of phosphatase and tensin homolog (PTEN) expression. More recently, the phosphorylation status of AKT (pAKT) has emerged as a promising functional biomarker.
The following table summarizes the predictive performance of these biomarkers in key clinical trials of this compound in combination with chemotherapy.
| Biomarker | Assay | Clinical Trial | Patient Population | Treatment Arm | Control Arm | Hazard Ratio (HR) for PFS | p-value |
| PIK3CA/AKT1/PTEN Alterations | NGS | LOTUS (Phase II) | Metastatic Triple-Negative Breast Cancer (mTNBC) | Ipatasertib + Paclitaxel | Placebo + Paclitaxel | 0.44 (95% CI: 0.20–0.99) | 0.04 |
| IPATunity130 (Phase III) | mTNBC | Ipatasertib + Paclitaxel | Placebo + Paclitaxel | 1.02 (95% CI: 0.71–1.45) | Not Significant | ||
| PTEN Loss | IHC | LOTUS (Phase II) | mTNBC | Ipatasertib + Paclitaxel | Placebo + Paclitaxel | 0.59 (95% CI: 0.26–1.32) | 0.18 |
| IPATential150 (Phase III) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Ipatasertib + Abiraterone | Placebo + Abiraterone | 0.77 (95% CI: 0.61-0.98) | 0.0335 | ||
| High pAKT Levels | RPPA | FAIRLANE (Phase II) | Early Triple-Negative Breast Cancer (TNBC) | Ipatasertib + Paclitaxel | Placebo + Paclitaxel | Enriched clinical benefit | - |
Note: NGS: Next-Generation Sequencing; IHC: Immunohistochemistry; RPPA: Reverse Phase Protein Array; PFS: Progression-Free Survival; CI: Confidence Interval. Data synthesized from multiple sources.[1][4]
The Phase II LOTUS trial initially demonstrated a significant progression-free survival (PFS) benefit with the addition of ipatasertib to paclitaxel in patients with PIK3CA/AKT1/PTEN-altered metastatic triple-negative breast cancer (mTNBC). However, the subsequent Phase III IPATunity130 trial did not confirm this finding in a biomarker-selected population, highlighting the complexity of biomarker development in this pathway.
In metastatic castration-resistant prostate cancer (mCRPC), the IPATential150 trial showed a statistically significant improvement in radiographic PFS for patients with PTEN loss treated with ipatasertib and abiraterone.
The FAIRLANE trial introduced phosphorylated AKT (pAKT) as a potential biomarker. This study suggested that high baseline pAKT levels were associated with an enriched clinical benefit from ipatasertib, even in some patients without detectable PIK3CA/AKT1/PTEN alterations.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the biomarker landscape, the following diagrams illustrate the targeted signaling pathway and a general workflow for biomarker assessment.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable assessment of these biomarkers.
Immunohistochemistry (IHC) for PTEN and pAKT
1. Sample Preparation:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are mounted on positively charged slides.
-
Slides are baked at 60°C for at least 30 minutes.
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%), 3 minutes each.
-
Rinse in distilled water.
3. Antigen Retrieval:
-
For PTEN, heat-induced epitope retrieval (HIER) is performed using a citrate-based buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
For pAKT (Ser473), HIER is performed using a similar protocol.
-
Allow slides to cool to room temperature.
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a protein block (e.g., goat serum) for 20 minutes.
-
Incubate with primary antibody (e.g., rabbit monoclonal anti-PTEN, rabbit monoclonal anti-pAKT Ser473) at an optimized dilution for 60 minutes at room temperature or overnight at 4°C.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30 minutes.
-
Develop with a DAB (3,3'-diaminobenzidine) substrate-chromogen solution.
-
Counterstain with hematoxylin.
5. Scoring:
-
PTEN: Scored based on the percentage of tumor cells with positive cytoplasmic and/or nuclear staining. PTEN loss is often defined as an H-score below a certain threshold or as complete absence of staining in tumor cells with positive internal controls (e.g., stromal cells).
-
pAKT: Scored based on the intensity and percentage of tumor cells with positive nuclear and/or cytoplasmic staining.
Next-Generation Sequencing (NGS) for PIK3CA, AKT1, and PTEN Alterations
1. DNA Extraction:
-
Genomic DNA is extracted from FFPE tumor tissue sections using a commercially available kit, ensuring sufficient tumor content (typically >20% tumor nuclei).
-
DNA quality and quantity are assessed using spectrophotometry and fluorometry.
2. Library Preparation:
-
DNA is fragmented, and adapters are ligated to the ends of the fragments.
-
Targeted enrichment is performed using a custom or commercially available panel that includes the coding regions of PIK3CA, AKT1, and PTEN. This is often achieved through hybrid capture-based methods.
3. Sequencing:
-
The enriched libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Sequencing reads are aligned to the human reference genome.
-
Variant calling is performed to identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs) in the target genes.
-
Identified alterations are annotated and filtered to retain pathogenic or likely pathogenic variants.
Conclusion
The identification of robust predictive biomarkers is paramount for the successful clinical implementation of this compound. While alterations in the PI3K/AKT/PTEN pathway have been a primary focus, the discordant results between Phase II and Phase III trials in TNBC underscore the need for a more nuanced understanding of pathway activation. The emergence of functional biomarkers like pAKT may offer a more direct measure of AKT signaling and could potentially identify a broader patient population who may benefit from this compound. Further prospective validation and head-to-head comparisons of these biomarkers are warranted to refine patient selection strategies and maximize the therapeutic potential of AKT inhibition.
References
- 1. Ipatasertib plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Circulating Tumor DNA and Biomarker Analyses From the LOTUS Randomized Trial of First-Line Ipatasertib and Paclitaxel for Metastatic Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
A Head-to-Head Showdown: Ipatasertib vs. MK-2206 in AKT Inhibition
A Comprehensive Guide for Researchers in Oncology and Drug Development
The serine/threonine kinase AKT, a central node in the PI3K/AKT/mTOR signaling pathway, is a critical mediator of cell survival, proliferation, and metabolism. Its frequent dysregulation in a wide array of human cancers has established it as a prime therapeutic target. Among the numerous AKT inhibitors developed, Ipatasertib (also known as GDC-0068) and MK-2206 have emerged as prominent investigational drugs. This guide provides a detailed comparative analysis of these two potent AKT inhibitors, presenting their distinct mechanisms of action, preclinical efficacy, and the experimental protocols essential for their evaluation.
At a Glance: Key Differences and Chemical Structures
Ipatasertib and MK-2206, while both targeting the AKT kinase, operate through fundamentally different mechanisms. Ipatasertib is an ATP-competitive inhibitor, directly competing with ATP for binding to the kinase's active site.[1][2] In contrast, MK-2206 is an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket and inducing a conformational change that locks AKT in an inactive state.[3] This mechanistic divergence can influence their potency, selectivity, and the development of resistance.
| Feature | Ipatasertib | MK-2206 |
| Synonyms | GDC-0068, RG7440 | - |
| Mechanism of Action | ATP-competitive pan-AKT inhibitor | Allosteric pan-AKT inhibitor |
| Chemical Formula | C₂₄H₃₂ClN₅O₂ | C₂₅H₂₁N₅O |
| Molecular Weight | 458.00 g/mol | 407.47 g/mol |
| Chemical Structure |  is a critical measure of a drug's potency. The following tables summarize the IC50 values for Ipatasertib and MK-2206 against AKT isoforms in cell-free assays and their growth-inhibitory effects on various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: Inhibition of AKT Isoforms (Cell-Free Assays)
| Inhibitor | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) | Reference(s) |
| Ipatasertib | Not explicitly stated in direct comparison | Not explicitly stated in direct comparison | 8.0 | |
| MK-2206 | 8 | 12 | 65 |
Table 2: Growth Inhibition (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | Ipatasertib IC50 (µM) | MK-2206 IC50 (µM) | Reference(s) |
| LNCaP | Prostate Cancer | Null | ~1-5 | ~1 | |
| PC-3 | Prostate Cancer | Null | ~5-10 | Not explicitly stated | |
| ARK1 | Uterine Serous Carcinoma | Wild-type | 6.62 | Not available | |
| SPEC-2 | Uterine Serous Carcinoma | Null | 2.05 | Not available | |
| HEC-1A | Endometrial Cancer | Not specified | 4.65 | Not available | |
| ECC-1 | Endometrial Cancer | Not specified | 2.92 | Not available | |
| Various PTEN loss/PIK3CA mutant | Various Cancers | Altered | 4.8 (mean) | Not available | |
| Various PTEN/PIK3CA wild-type | Various Cancers | Wild-type | 8.4 (mean) | Not available | |
| Neuroblastoma Cell Lines (Panel) | Neuroblastoma | Not specified | Not available | 0.6 - 16.5 | |
| Nasopharyngeal Carcinoma (Panel) | Nasopharyngeal Carcinoma | Not specified | Not available | low micromolar range | |
| Pediatric Cancer Cell Lines (Panel) | Various Pediatric Cancers | Not specified | Not available | 2.2 (median) |
These data suggest that both Ipatasertib and MK-2206 are potent inhibitors of cancer cell growth, with their efficacy often being more pronounced in cell lines with alterations in the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations.
Experimental Protocols: A Guide to In Vitro Evaluation
To rigorously assess and compare the efficacy of Ipatasertib and MK-2206, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
Experimental Workflow
The following diagram outlines a typical workflow for the comparative evaluation of AKT inhibitors.
Caption: A typical experimental workflow for comparing AKT inhibitors.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Ipatasertib and MK-2206 stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Ipatasertib or MK-2206. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC50 value using non-linear regression analysis.
Western Blotting for Phospho-AKT
Western blotting is used to detect the levels of specific proteins, in this case, phosphorylated AKT (p-AKT) and total AKT, to confirm the on-target effect of the inhibitors.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-AKT Ser473, anti-total AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Lysis: Lyse the treated and untreated cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Image the blot using an appropriate imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total AKT and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Conclusion
Ipatasertib and MK-2206 are both highly potent inhibitors of the AKT signaling pathway with significant potential in cancer therapy. Their distinct mechanisms of action, ATP-competitive versus allosteric inhibition, may lead to differences in their efficacy, resistance profiles, and suitability for combination therapies. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to conduct their own comparative analyses and further elucidate the therapeutic potential of these promising agents. A thorough understanding of their preclinical performance is paramount for the rational design of future clinical trials aimed at improving outcomes for cancer patients.
References
Head-to-head study of Ipatasertib-NH2 and other PI3K pathway inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. This has led to the development of a diverse arsenal of inhibitors, each with distinct mechanisms and target specificities. This guide provides a head-to-head comparison of the AKT inhibitor Ipatasertib against a selection of other prominent PI3K pathway inhibitors, supported by preclinical experimental data.
Note on Nomenclature: This guide focuses on Ipatasertib (GDC-0068). The initial query for "Ipatasertib-NH2" did not yield a recognized compound in the scientific literature, suggesting it may be a non-standard nomenclature. Ipatasertib is a highly selective, ATP-competitive, pan-AKT inhibitor.[1][2]
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[3][4] This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, including AKT and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the cell membrane facilitates the phosphorylation and full activation of AKT. Activated AKT then phosphorylates a multitude of downstream substrates, such as mTOR, to promote cell survival and proliferation.
References
Validating the Synergistic Effect of Ipatasertib with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of Ipatasertib-NH2 (hereafter referred to as Ipatasertib) with various chemotherapy agents, supported by preclinical experimental data. Ipatasertib, a potent and selective ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT, has been investigated in combination with standard-of-care chemotherapy to enhance anti-tumor efficacy. This document summarizes key findings, details experimental methodologies, and visualizes the underlying biological pathways and workflows.
I. Mechanism of Action: Ipatasertib and the PI3K/AKT Signaling Pathway
Ipatasertib targets the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation, survival, and resistance to therapy. By inhibiting AKT, Ipatasertib aims to restore normal cellular regulation and potentially sensitize cancer cells to the cytotoxic effects of chemotherapy.
Caption: PI3K/AKT Signaling Pathway Inhibition by Ipatasertib.
II. Preclinical Synergy of Ipatasertib with Chemotherapy
Preclinical studies have explored the synergistic potential of Ipatasertib with various chemotherapy agents. The following sections present quantitative data from in vitro studies.
A. Ipatasertib in Combination with Carboplatin in Uterine Serous Carcinoma
A study by Chen et al. (2023) investigated the synergistic effects of Ipatasertib and carboplatin in uterine serous carcinoma (USC) cell lines, ARK-1 and SPEC-2. The combination of these two agents demonstrated a significant synergistic effect on inhibiting cell proliferation.[1][2]
Table 1: Synergistic Effect of Ipatasertib and Carboplatin on Cell Viability
| Cell Line | Ipatasertib (µM) | Carboplatin (µM) | Combination Index (CI) | Synergy Interpretation |
| ARK-1 | 1 | 10 | < 1 | Synergy |
| 10 | 100 | < 1 | Synergy | |
| SPEC-2 | 0.1 | 1 | < 1 | Synergy |
| 1 | 10 | < 1 | Synergy |
Data sourced from Chen et al. (2023). A Combination Index (CI) value of < 1 indicates synergy.[1][2]
The study concluded that the combination of Ipatasertib and carboplatin at low doses was more effective in reducing proliferation and inducing apoptosis than either agent alone.[1] The synergistic effect was attributed to the inhibition of the PI3K/AKT/mTOR pathway and the induction of DNA damage.
B. Ipatasertib in Combination with Taxanes (Paclitaxel and Docetaxel)
III. Experimental Protocols
A. In Vitro Synergy Assessment: Cell Viability and Combination Index
The following is a generalized protocol for assessing the synergistic effect of Ipatasertib and chemotherapy in vitro, based on methodologies described in the literature.
Caption: Workflow for In Vitro Synergy Assessment.
1. Cell Culture and Seeding:
-
Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Cells are harvested during the logarithmic growth phase and seeded into 96-well microplates at a predetermined density.
2. Drug Preparation and Treatment:
-
Stock solutions of Ipatasertib and the chemotherapeutic agent are prepared.
-
Serial dilutions of each drug are made to determine their individual dose-response curves and IC50 values (the concentration that inhibits 50% of cell growth).
-
For combination studies, cells are treated with both drugs simultaneously at various concentrations, often at a constant ratio based on their individual IC50 values.
3. Cell Viability Assay (MTT Assay):
-
After a specified incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
4. Synergy Analysis (Combination Index):
-
The Chou-Talalay method is a widely used approach to quantify drug synergy.
-
The Combination Index (CI) is calculated based on the dose-effect data of the individual drugs and their combination. The CI is a quantitative measure of the nature of the drug interaction.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
IV. Conclusion
Preclinical evidence, particularly from in vitro studies with carboplatin, demonstrates the potential for Ipatasertib to act synergistically with chemotherapy. This synergy is rooted in Ipatasertib's mechanism of action, which involves the inhibition of the pro-survival PI3K/AKT pathway, thereby potentially lowering the threshold for chemotherapy-induced cell death. However, the translation of these preclinical findings into consistent clinical benefits, especially with taxanes, remains an area of active investigation. The methodologies outlined in this guide provide a framework for researchers to further explore and validate the synergistic potential of Ipatasertib in combination with other cytotoxic agents in various cancer models.
References
- 1. Ipatasertib, an oral AKT inhibitor, in combination with carboplatin exhibits anti-proliferative effects in uterine serous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ipatasertib, an oral AKT inhibitor, in combination with carboplatin exhibits anti-proliferative effects in uterine serous carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Ipatasertib-NH2 Findings in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ipatasertib-NH2's performance in preclinical models, with a focus on the reproducibility of its findings. We delve into its mechanism of action, compare its efficacy with alternative AKT inhibitors, and provide detailed experimental protocols to aid in the design and interpretation of preclinical studies.
This compound: Mechanism of Action
Ipatasertib is a potent, orally bioavailable, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1]. The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime therapeutic target[2]. In tumors with alterations such as PTEN loss or PIK3CA mutations, the AKT pathway is often constitutively active, promoting cell survival, proliferation, and resistance to therapy. Ipatasertib inhibits the phosphorylation of AKT, thereby blocking downstream signaling and inducing apoptosis in cancer cells[3]. Preclinical studies have consistently shown that cancer cell lines and xenograft models with PTEN loss or PIK3CA mutations are significantly more sensitive to Ipatasertib[1][4].
Diagram of the PI3K/AKT/mTOR Signaling Pathway and Ipatasertib's Point of Inhibition:
Caption: The PI3K/AKT/mTOR signaling pathway with Ipatasertib's inhibition of AKT.
Comparative Preclinical Efficacy
The following tables summarize the in vitro and in vivo efficacy of Ipatasertib in various preclinical models, with comparisons to other AKT inhibitors where data is available.
Table 1: In Vitro Efficacy of Ipatasertib (IC50 Values in µM)
| Cell Line | Cancer Type | PTEN Status / PIK3CA Mutation | Ipatasertib IC50 (µM) | Alternative AKT Inhibitor | Alternative IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | PTEN-null | Not specified | MK-2206 | Not specified | |
| PC-3 | Prostate Cancer | PTEN-null | Not specified | MK-2206 | Not specified | |
| CWR22Rv1 | Prostate Cancer | PTEN-wildtype | Not specified | MK-2206 | Not specified | |
| KPL-4 | Breast Cancer | PIK3CA H1047R | Not specified | Afuresertib | Not specified | |
| T47D | Breast Cancer | PIK3CA H1047R | Not specified | Capivasertib | Not specified | |
| MCF-7 | Breast Cancer | PIK3CA E545K | Not specified | Alpelisib (PI3Kα inhibitor) | Not specified | |
| NCI-N87 | Gastric Cancer | Not specified | Not specified | Alpelisib (PI3Kα inhibitor) | Not specified | |
| SNU-16 | Gastric Cancer | Not specified | Not specified | Alpelisib (PI3Kα inhibitor) | Not specified |
Note: Direct head-to-head IC50 comparisons from a single study are limited. The data presented is a compilation from various sources and should be interpreted with caution due to potential variations in experimental conditions.
Table 2: In Vivo Efficacy of Ipatasertib in Xenograft Models
| Xenograft Model | Cancer Type | PTEN Status / PIK3CA Mutation | Ipatasertib Dose | Tumor Growth Inhibition (%) | Reference |
| LNCaP | Prostate Cancer | PTEN-null | 100 mg/kg, daily | Significant | |
| PC-3 | Prostate Cancer | PTEN-null | 100 mg/kg, daily | Significant | |
| CWR22Rv1 | Prostate Cancer | PTEN-wildtype | 100 mg/kg, daily | Moderate | |
| KPL-4 | Breast Cancer | PIK3CA H1047R | 100 mg/kg, daily | Significant | |
| A2780 | Ovarian Cancer | PTEN-wildtype | 100 mg/kg, daily | Moderate |
Reproducibility of Findings
The reproducibility of preclinical research is a significant concern in the scientific community. While no studies were identified that specifically aimed to reproduce published findings on this compound, the consistency of its reported mechanism of action and its enhanced efficacy in preclinical models with PTEN loss or PIK3CA mutations across multiple independent studies provides a degree of confidence in these core findings.
Mechanisms of acquired resistance to Ipatasertib have also been investigated. In prostate cancer models, resistance to the ATP-competitive inhibitor Ipatasertib was driven by the activation of compensatory signaling pathways, such as the PIM signaling pathway. Interestingly, this resistance mechanism was distinct from that observed with the allosteric AKT inhibitor MK-2206, where resistance was associated with alterations in the AKT gene itself. This highlights the importance of understanding the specific class of inhibitor when investigating resistance mechanisms.
To enhance the reproducibility of preclinical findings, it is crucial to adhere to detailed and standardized experimental protocols.
Experimental Protocols
Detailed methodologies are essential for the validation and replication of experimental data. Below are protocols for key assays used in the preclinical evaluation of Ipatasertib.
Cell Viability (MTT) Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of Ipatasertib in cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells to 70-80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
-
Drug Treatment:
-
Prepare a stock solution of Ipatasertib in DMSO.
-
Perform serial dilutions of Ipatasertib to achieve a range of concentrations.
-
Remove the medium from the wells and add the medium containing the different concentrations of Ipatasertib. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the Ipatasertib concentration and determine the IC50 value using non-linear regression analysis.
-
Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of Ipatasertib.
-
Cell Preparation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female athymic nude mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Drug Administration:
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Administer Ipatasertib orally at the desired dose (e.g., 100 mg/kg) daily. The control group receives the vehicle.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-AKT).
-
Experimental Workflow for a Xenograft Efficacy Study:
Caption: A typical experimental workflow for an in vivo xenograft efficacy study.
Conclusion
This compound has demonstrated consistent preclinical activity, particularly in cancer models with a dysregulated PI3K/AKT/mTOR pathway. While direct reproducibility studies are lacking, the convergence of evidence from multiple independent studies on its mechanism of action and predictive biomarkers provides a solid foundation for further investigation. Adherence to detailed and standardized experimental protocols is paramount to ensure the robustness and reproducibility of future preclinical findings. This guide provides the necessary tools and information for researchers to critically evaluate and contribute to the understanding of Ipatasertib's therapeutic potential.
References
- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Ipatasertib-NH2: A Procedural Guide for Laboratory Professionals
Ensuring laboratory safety and environmental protection through compliant disposal of the investigational compound Ipatasertib-NH2 is a critical responsibility for all researchers, scientists, and drug development professionals. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste.
Hazard Classification for Ipatasertib
Based on the Safety Data Sheet (SDS) for Ipatasertib, the following hazard classifications should be considered when handling and disposing of this compound.
| Hazard Type | GHS Hazard Statement | Classification |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Category 4 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Category 2 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Category 2A |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | Category 2 |
| Reproductive Toxicity | H360: May damage fertility or the unborn child | Category 1B |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Category 3 |
| Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs through prolonged or repeated exposure | Category 1 |
Table 1: Summary of hazard classifications for the parent compound, Ipatasertib.[2]
Experimental Protocol for Proper Disposal of this compound
This protocol outlines the necessary steps for the compliant disposal of expired, unused, and partially used this compound, as well as contaminated laboratory materials.
Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety goggles with side-shields[3]
-
Chemical-resistant gloves
-
Impervious clothing, such as a lab coat
-
A suitable respirator, especially when handling powders to avoid dust and aerosol formation
Waste Segregation
Proper segregation of waste streams at the point of generation is crucial.
-
Solid Waste: Includes unused or expired this compound powder, contaminated gloves, bench paper, and other disposable labware.
-
Liquid Waste: Includes any solutions containing this compound.
-
Sharps Waste: Includes needles, scalpels, or any other sharp objects contaminated with this compound.
Waste Collection and Containment
-
Solid Waste:
-
Place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste."
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealable, chemical-resistant container.
-
Do not mix with incompatible wastes.
-
The first rinse of any container that held this compound must be collected as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.
-
-
Sharps Waste:
-
Place all contaminated sharps into a designated sharps container suitable for hazardous chemotoxic waste.
-
Labeling of Hazardous Waste
Properly label all hazardous waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and its concentration.
-
The name of the Principal Investigator (PI).
-
The building and room number where the waste is stored.
-
A contact phone number for the research team.
Storage of Hazardous Waste
-
Store hazardous waste containers in a designated, secure area, such as a locked cabinet or within secondary containment.
-
Ensure waste containers are kept closed except when adding waste.
-
Do not store more than 10 gallons of hazardous waste in your laboratory.
Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Never dispose of this compound or contaminated materials down the drain or in the regular trash.
-
Final destruction of the hazardous waste will likely be through high-temperature incineration at a licensed facility.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
